N-Methyl-1-(thiazol-4-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-(1,3-thiazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-6-2-5-3-8-4-7-5/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUGQZIAOAZYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625701 | |
| Record name | N-Methyl-1-(1,3-thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120739-94-8 | |
| Record name | N-Methyl-1-(1,3-thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl(1,3-thiazol-4-ylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Methyl-1-(thiazol-4-yl)methanamine physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties, synthesis, and key biological signaling pathways associated with N-Methyl-1-(thiazol-4-yl)methanamine. The information is intended to support research and development efforts in medicinal chemistry and pharmacology.
Core Physical Properties
| Property | Value/Description | Source |
| Molecular Formula | C₅H₈N₂S | [2] |
| Molecular Weight | 128.2 g/mol | [2] |
| CAS Number | 120739-94-8 | [2] |
| IUPAC Name | N-methyl-1-(1,3-thiazol-4-yl)methanamine | [2] |
| Estimated LogP | 1.8 | [2] |
| Physical State | Expected to be a liquid at room temperature, as primary amines with three or four carbons are typically liquids. | [3] |
| Odor | Likely to have a fishy or ammonia-like odor, characteristic of lower aliphatic amines. | [3][4] |
| Solubility | Expected to be soluble in water due to the ability of lower aliphatic amines to form hydrogen bonds.[3] It is also expected to be soluble in organic solvents such as alcohol, benzene, and ether.[3] |
Experimental Protocols
General Protocol for Determination of Physical Properties of Amines
Melting Point: For solid amines, the melting point can be determined using a standard melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.
Boiling Point: For liquid amines, the boiling point can be determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.
Solubility: The solubility of the amine in various solvents (e.g., water, ethanol, acetone) can be determined by adding a measured amount of the amine to a known volume of the solvent at a specific temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved amine is then measured, often by spectroscopic or chromatographic methods.
Synthesis of this compound
Two primary synthetic routes for this compound are the Hantzsch thiazole synthesis and the methylation of 1-(thiazol-4-yl)methanamine.[2]
1. Hantzsch Thiazole Synthesis (General Protocol): The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.[2][5][6][7] For the synthesis of this compound, a variation involving the reaction of 4-(bromomethyl)thiazole with methylamine has been reported to yield the target compound.[2]
-
Materials: 4-(bromomethyl)thiazole, methylamine, a suitable solvent (e.g., ethanol or dioxane).[2]
-
Procedure:
-
Dissolve 4-(bromomethyl)thiazole in the chosen solvent.
-
Add an excess of methylamine to the solution.
-
Heat the reaction mixture, typically between 60-80°C.[2]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product, for example, by column chromatography, to obtain this compound.
-
2. N-Methylation of 1-(thiazol-4-yl)methanamine (General Protocol): This method involves the direct methylation of the primary amine, 1-(thiazol-4-yl)methanamine, using a methylating agent.[2]
-
Materials: 1-(thiazol-4-yl)methanamine, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a base (e.g., sodium carbonate or triethylamine), and a suitable solvent (e.g., acetonitrile or THF).[2]
-
Procedure:
-
Dissolve 1-(thiazol-4-yl)methanamine and the base in the solvent in a reaction flask.
-
Cool the mixture in an ice bath.
-
Slowly add the methylating agent to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography.
-
Visualizations
Synthesis Workflow
Caption: Synthetic routes to this compound.
Biological Signaling Pathways
This compound has been shown to modulate several key signaling pathways implicated in inflammation and cellular health.[2]
Cyclooxygenase-2 (COX-2) Inhibition Pathway
The compound demonstrates anti-inflammatory activity through the selective inhibition of cyclooxygenase-2 (COX-2).[2] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Caption: Inhibition of the COX-2 inflammatory pathway.
Nuclear Factor Kappa B (NF-κB) Signaling Pathway
This compound also modulates the NF-κB signaling pathway, a critical regulator of immune and inflammatory responses.[2] By inhibiting this pathway, the compound can reduce the expression of pro-inflammatory genes.
Caption: Modulation of the NF-κB signaling pathway.
Sirtuin 1 (SIRT1) Activation Pathway
The compound has been found to activate Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular stress resistance and longevity.[2] SIRT1 activation can lead to the deacetylation of various substrates, promoting cellular health.
Caption: Activation of the Sirtuin 1 (SIRT1) pathway.
References
N-Methyl-1-(thiazol-4-yl)methanamine chemical structure and IUPAC name
This technical guide provides a comprehensive overview of N-Methyl-1-(thiazol-4-yl)methanamine, a heterocyclic amine of interest in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, synthesis protocols, and biological activities, tailored for researchers, scientists, and professionals in the field.
Chemical Structure and Nomenclature
This compound is characterized by a thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen atoms. A methylaminomethyl group is attached to the C4 position of this thiazole ring.
Chemical Structure:
IUPAC Name: N-methyl-1-(1,3-thiazol-4-yl)methanamine[1]
Physicochemical and Quantitative Data
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, formulation, and application in research settings.
| Property | Value | Reference |
| CAS Number | 120739-94-8 | [1] |
| Molecular Formula | C₅H₈N₂S | [1] |
| Molecular Weight | 128.2 g/mol | [1] |
| Canonical SMILES | CNCC1=CSC=N1 | [1] |
| InChI Key | AIUGQZIAOAZYCW-UHFFFAOYSA-N | [1] |
| Estimated LogP | 1.8 | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be accomplished through several synthetic routes. A common and effective method involves the N-methylation of the primary amine precursor, 1-(thiazol-4-yl)methanamine.
Experimental Protocol: N-methylation via Eschweiler-Clarke Reaction
This protocol describes the synthesis of this compound from 1-(thiazol-4-yl)methanamine using the Eschweiler-Clarke reaction, a well-established method for the methylation of amines.
Materials:
-
1-(thiazol-4-yl)methanamine
-
Formic acid (98-100%)
-
Formaldehyde (37% solution in water)
-
10 M Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-(thiazol-4-yl)methanamine (1 equivalent) in a minimal amount of a suitable solvent or use it neat if it is a liquid.
-
To the stirred solution, add formic acid (3 equivalents) followed by the slow addition of aqueous formaldehyde solution (2 equivalents).
-
Attach a reflux condenser to the flask and heat the reaction mixture to 80-90 °C.
-
Maintain the reaction at this temperature with continuous stirring for approximately 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Cool the aqueous mixture in an ice bath and basify to a pH greater than 11 by the dropwise addition of 10 M NaOH solution.
-
Transfer the basic aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Biological Activity and Mechanism of Action
Research has highlighted the potential of this compound and related thiazole derivatives as potent antimicrobial agents.[1] The compound exhibits a multi-targeted mechanism of action against both bacterial and fungal pathogens by inhibiting essential cellular enzymes.
Antimicrobial Signaling Pathway and Targets
The diagram below illustrates the key inhibitory actions of this compound on critical metabolic and reproductive pathways in bacteria and fungi.
Caption: Multi-target inhibition by this compound.
Mechanism Details:
-
Antibacterial Action: The compound interferes with bacterial DNA replication by inhibiting DNA gyrase, an essential enzyme for managing DNA topology.[1] It also disrupts bacterial lipid metabolism by inhibiting the FabH enzyme, which is critical for initiating fatty acid biosynthesis.[1]
-
Antifungal Action: In fungi, it targets the ergosterol biosynthesis pathway, a crucial process for maintaining fungal cell membrane integrity. Specifically, it inhibits the enzyme 14-alpha-lanosterol demethylase (a cytochrome P450 enzyme, CYP51), leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[1]
This dual-targeting approach in bacteria and broad-spectrum activity against fungi make this compound a compound of significant interest for the development of new anti-infective therapies.
References
N-Methyl-1-(thiazol-4-yl)methanamine CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-1-(thiazol-4-yl)methanamine is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities. Notably, this compound has been identified as a potential modulator of critical biological pathways, including the activation of Sirtuin 1 (SIRT1), which is implicated in cellular stress resistance, longevity, and neuroprotection. This document outlines detailed experimental protocols for its synthesis and relevant biological assays, presents quantitative data in a structured format, and includes graphical representations of key pathways and workflows to support further research and development.
Chemical Identity and Properties
This compound is a small molecule featuring a thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms.
| Property | Value | Reference |
| CAS Number | 120739-94-8 | [1] |
| Molecular Formula | C₅H₈N₂S | [1] |
| Molecular Weight | 128.20 g/mol | [1] |
| IUPAC Name | N-methyl-1-(1,3-thiazol-4-yl)methanamine | [1] |
| Canonical SMILES | CNCC1=CSC=N1 | [1] |
Synthesis
The primary route for the synthesis of this compound is through the Hantzsch thiazole synthesis, a well-established method for the formation of thiazole rings. This involves the reaction of an α-haloketone or α-haloaldehyde with a thioamide. For the synthesis of the target compound, a common precursor is 4-(chloromethyl)thiazole or 4-(bromomethyl)thiazole, which is then reacted with methylamine.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes a representative synthesis of this compound.
Materials:
-
4-(chloromethyl)thiazole hydrochloride
-
Methylamine (40% in water)
-
Ethanol
-
Diethyl ether
-
Sodium hydroxide
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-(chloromethyl)thiazole hydrochloride (1.0 eq) in ethanol, add an excess of aqueous methylamine (e.g., 5.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous residue, add a saturated solution of sodium hydroxide until the pH is >10.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.
Expected Yield: 65-72%[1]
Characterization Data: While specific spectral data for this compound is not readily available in the public domain, characterization would typically involve ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
Biological Activity
This compound is a noted activator of Sirtuin 1 (SIRT1), a class III histone deacetylase that plays a crucial role in regulating cellular processes such as metabolism, DNA repair, and inflammation. Activation of SIRT1 is a promising therapeutic strategy for a range of age-related diseases, including neurodegenerative disorders and cardiovascular conditions.
Mechanism of Action: SIRT1 Activation
This compound is believed to allosterically activate SIRT1, enhancing its deacetylase activity towards various substrates. This activation promotes cellular stress resistance and has been linked to neuroprotective and anti-inflammatory effects.
SIRT1 Activation by this compound
Neuroprotective Effects
The activation of SIRT1 by this compound contributes to its neuroprotective properties. By deacetylating target proteins, activated SIRT1 can mitigate oxidative stress and reduce inflammation in neuronal cells, which are key pathological features of neurodegenerative diseases.
Quantitative Biological Data
Specific quantitative data, such as EC₅₀ values for SIRT1 activation or IC₅₀ values for other biological targets, for this compound are not widely reported in publicly accessible literature. Further focused studies are required to establish a detailed quantitative profile of its biological activities.
Experimental Protocols: Biological Assays
In Vitro SIRT1 Activity Assay
This protocol provides a general framework for assessing the ability of this compound to activate SIRT1 in an in vitro enzymatic assay.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter)
-
NAD⁺ (SIRT1 co-factor)
-
This compound (test compound)
-
SIRT1 activator control (e.g., Resveratrol)
-
SIRT1 inhibitor control (e.g., Nicotinamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In the wells of a 96-well plate, add the assay buffer.
-
Add serial dilutions of the test compound to the respective wells. Include wells for no compound (basal activity), activator control, and inhibitor control.
-
Add the SIRT1 enzyme to all wells except for the no-enzyme control.
-
Add the fluorogenic SIRT1 substrate to all wells.
-
Initiate the reaction by adding NAD⁺ to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding a developer solution containing a SIRT1 inhibitor (e.g., Nicotinamide) and a protease to cleave the deacetylated substrate and release the fluorophore.
-
Incubate for a further period (e.g., 30 minutes) at 37°C.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of SIRT1 activation relative to the basal activity.
Workflow for In Vitro SIRT1 Activity Assay
Conclusion
This compound presents a promising scaffold for the development of novel therapeutics, particularly those targeting SIRT1-mediated pathways. Its straightforward synthesis and potential for significant biological activity make it an attractive candidate for further investigation. This technical guide provides a foundational resource for researchers to explore the synthesis, characterization, and biological evaluation of this compound and its analogs. Future research should focus on obtaining detailed quantitative biological data and exploring its efficacy in in vivo models of disease.
References
An In-depth Technical Guide on the Biological Activity of N-Methyl-1-(thiazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-1-(thiazol-4-yl)methanamine, a heterocyclic amine containing a thiazole moiety, has emerged as a compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its biological activities, focusing on its anti-inflammatory, antimicrobial, and anticancer properties. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Thiazole and its derivatives represent a critical class of heterocyclic compounds that are integral to the development of numerous pharmacologically active agents. The thiazole ring is a key structural motif in various natural and synthetic molecules, exhibiting a broad spectrum of biological activities. This compound, with its characteristic N-methylated aminomethyl side chain attached to the thiazole core, has been the subject of investigations into its potential as a therapeutic agent. This guide will delve into the documented biological effects of this compound and its close structural analogs, providing a detailed technical resource for the scientific community.
Anti-inflammatory Activity
This compound and its derivatives have demonstrated significant anti-inflammatory effects, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.
Cyclooxygenase-2 (COX-2) Inhibition
Structurally related imidazo[2,1-b]thiazole derivatives of this compound have been identified as potent and selective inhibitors of the COX-2 enzyme.
| Compound Class | Specific Compound Example | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Imidazo[2,1-b]thiazole Derivatives | N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine | >100 | 0.08[1] | >1250 |
| Imidazo[2,1-b]thiazole Derivatives | Other derivatives (6b-g) | >100 | 0.08 - 0.16[1] | >625 - >1250 |
The following protocol is a general representation of a chemiluminescent enzyme assay used to determine the COX-1 and COX-2 inhibitory activity of test compounds.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Luminol-based detection reagent
-
Test compounds (e.g., this compound derivatives)
-
Reference inhibitors (e.g., Celecoxib)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Luminometer
Procedure:
-
Enzyme Preparation: Dilute human recombinant COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well microplate, add the assay buffer, diluted enzyme, and the test compound or reference inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to interact with the enzymes.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Detection: Immediately add the luminol-based detection reagent.
-
Measurement: Measure the luminescence using a luminometer. The intensity of the light produced is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Modulation of the NF-κB Signaling Pathway
The anti-inflammatory properties of this compound are also attributed to its ability to modulate the NF-κB signaling pathway. This pathway is a critical regulator of genes involved in the inflammatory response. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines and mediators. While the precise mechanism for this specific compound is not fully elucidated in the available literature, a common mechanism for related anti-inflammatory compounds involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Caption: Proposed mechanism of NF-κB inhibition.
Antimicrobial Activity
This compound and its analogs have shown promising activity against a range of microbial pathogens, particularly Gram-positive bacteria.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
| Microorganism | Strain | MIC (µg/mL) |
| Gram-positive bacteria | General range | 1.0 - 8.0[2] |
| Staphylococcus aureus (MRSA) | USA300 | 1.3 (for a lead thiazole compound)[3] |
| Staphylococcus aureus (MRSA) | USA800 | 1.3 (for a lead thiazole compound)[3] |
| Staphylococcus aureus (Mupirocin-resistant) | NRS107 | 1.3 - 13.3 (for thiazole compounds 1-5)[2] |
Experimental Protocol: Broth Microdilution MIC Assay
The following protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria, such as Staphylococcus aureus.[1][2][4]
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours old), select several colonies of the test bacterium. Suspend the colonies in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in CAMHB directly in the 96-well microtiter plate to achieve a range of test concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Caption: Workflow for MIC determination via broth microdilution.
Anticancer Activity
While specific anticancer activity data for this compound is not extensively available in the reviewed literature, numerous studies have demonstrated the potent cytotoxic effects of various thiazole derivatives against a range of human cancer cell lines.
Quantitative Data: Anticancer Activity of Thiazole Derivatives
The following table summarizes the anticancer activity of some thiazole derivatives, providing an indication of the potential of this chemical class.
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Thiazole Carboxamide Derivative (2b) | COLO205 (Colon) | 30.79[5] |
| Thiazole Carboxamide Derivative (2b) | B16F1 (Melanoma) | 74.15[5] |
| Thiazol-5(4H)-one Derivative (4f) | HCT-116 (Colon) | 2.89[6] |
| Thiazol-5(4H)-one Derivative (4f) | HepG-2 (Liver) | 3.62[6] |
| Thiazol-5(4H)-one Derivative (4f) | MCF-7 (Breast) | 4.47[6] |
| Thiazole Derivative (4c) | MCF-7 (Breast) | 2.57[7] |
| Thiazole Derivative (4c) | HepG-2 (Liver) | 7.26[7] |
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (thiazole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.
Conclusion
This compound and its derivatives represent a promising class of compounds with diverse biological activities. The potent and selective inhibition of COX-2, coupled with the modulation of the NF-κB pathway, underscores their potential as anti-inflammatory agents. Furthermore, their demonstrated antimicrobial activity against clinically relevant pathogens, such as MRSA, and the potent anticancer effects of the broader thiazole class highlight the therapeutic potential of this scaffold. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further explore and develop this compound-based compounds as novel therapeutic agents. Future research should focus on elucidating the precise molecular mechanisms of action, conducting comprehensive in vivo efficacy and safety studies, and exploring the full therapeutic breadth of this versatile chemical entity.
References
- 1. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
N-Methyl-1-(thiazol-4-yl)methanamine: A Comprehensive Technical Review of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the multifaceted mechanism of action of N-Methyl-1-(thiazol-4-yl)methanamine, a versatile heterocyclic compound with a broad spectrum of biological activities. The following sections detail its antimicrobial, anti-inflammatory, and neuroprotective properties, supported by quantitative data, experimental methodologies, and visual representations of its signaling pathways.
Antimicrobial and Antifungal Activity
This compound exhibits potent antimicrobial and antifungal properties through a dual mechanism involving enzyme inhibition and disruption of cellular integrity. Its efficacy against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), is noteworthy.
Quantitative Antimicrobial Data
| Target Organism/Enzyme | Metric | Value | Reference Compound | Reference Value (μM) |
| Gram-positive bacteria | MIC | 1.0 - 8.0 μg/mL | - | - |
| Alpha-amylase | IC50 | 0.23 - 0.50 μM | Acarbose | 0.21 |
Mechanisms of Antimicrobial Action
The antimicrobial activity of this compound is attributed to several key mechanisms:
-
Enzyme Inhibition : The compound targets multiple essential bacterial enzymes simultaneously. It inhibits FabH, a key enzyme in fatty acid biosynthesis, and DNA gyrase, which is crucial for DNA replication[1]. Furthermore, it interferes with cell wall synthesis by inhibiting penicillin-binding proteins, leading to bacterial lysis[1].
-
Membrane Disruption : It compromises the integrity of the bacterial cell membrane, contributing to its bactericidal effects.
-
Biofilm and Quorum Sensing Interference : The compound disrupts the formation of bacterial biofilms, which are protective communities of microorganisms. It achieves this by interfering with the matrix components of biofilms and preventing bacterial adherence to surfaces[1]. Additionally, it inhibits quorum sensing, the communication system used by bacteria to coordinate group behavior and gene expression related to virulence and resistance[1].
-
Antifungal Action : In fungi, this compound disrupts the biosynthesis of ergosterol, a vital component of the fungal cell membrane, by binding to the enzyme 14-alpha-lanosterol demethylase[1].
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
A standard broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Anti-inflammatory Properties
This compound demonstrates significant anti-inflammatory activity primarily through the selective inhibition of cyclooxygenase-2 (COX-2) and the modulation of the nuclear factor kappa B (NF-κB) signaling pathway[1].
Quantitative Anti-inflammatory Data
| Enzyme | Inhibitory Concentration (IC50) | Selectivity Index (COX-1/COX-2) |
| Cyclooxygenase-2 (COX-2) | 0.08 - 0.16 μM | >300 |
Signaling Pathway: NF-κB Inhibition
Neuroprotective Effects
The neuroprotective mechanism of this compound is linked to the activation of sirtuin 1 (SIRT1), a key regulator of cellular stress responses and longevity pathways[1]. This activation helps to mitigate oxidative stress and maintain cellular energy homeostasis.
Mechanism of Neuroprotection
-
SIRT1 Activation : The compound binds to and activates SIRT1, mimicking the action of established SIRT1 activators. This activation promotes cellular stress resistance[1].
-
Mitochondrial Function : It prevents mitochondrial dysfunction, a common feature of neurodegenerative processes, thereby preserving cellular energy metabolism under conditions of oxidative stress[1].
-
Antioxidant System Enhancement : this compound enhances endogenous antioxidant systems, including the preservation of glutathione and thiol groups, to combat oxidative damage[1].
Signaling Pathway: SIRT1 Activation
Other Enzyme Inhibition
Beyond the aforementioned targets, this compound has been shown to inhibit other enzymes, suggesting its potential therapeutic application in a wider range of conditions.
Quantitative Data on Enzyme Inhibition
| Enzyme Target | Inhibitory Concentration (μM) | Inhibition Type |
| Carbonic Anhydrase | Low micromolar range | - |
| Acetylcholinesterase | - | - |
Mechanisms of Inhibition
-
Carbonic Anhydrase : Molecular docking studies indicate that the compound binds to the active site of carbonic anhydrase through zinc coordination and hydrogen bonding interactions[1].
-
Acetylcholinesterase : The compound effectively inhibits acetylcholinesterase by binding to its active site. The thiazole ring and methanamine group are crucial for this binding through polar interactions with catalytic residues. Notably, it displays selectivity for acetylcholinesterase over butyrylcholinesterase, which could translate to a more favorable side-effect profile[1].
Experimental Protocol: Enzyme Inhibition Assay (General Workflow)
A typical enzyme inhibition assay involves measuring the activity of the target enzyme in the presence of varying concentrations of the inhibitor.
References
Potential Therapeutic Targets of N-Methyl-1-(thiazol-4-yl)methanamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-1-(thiazol-4-yl)methanamine, a thiazole derivative, has emerged as a compound of significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides a comprehensive overview of the potential therapeutic targets of this molecule, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows. The primary therapeutic avenues for this compound appear to be in the realms of metabolic disorders, neurological conditions, infectious diseases, and oncology. This document aims to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics based on this promising scaffold.
Introduction
This compound (C5H8N2S) is a heterocyclic amine featuring a thiazole ring, a scaffold known for its presence in a wide array of biologically active compounds.[1] The structural characteristics of this compound, including the thiazole nucleus and the N-methylmethanamine side chain, contribute to its ability to interact with various biological targets, making it a compelling candidate for drug discovery and development.[1] This guide explores its known inhibitory and cytotoxic activities, focusing on its potential as an inhibitor of key enzymes and as an antimicrobial and anticancer agent.
Enzyme Inhibition
This compound has demonstrated inhibitory activity against several key enzymes, suggesting its potential in treating a range of diseases.
Alpha-Amylase Inhibition
The compound exhibits potent inhibitory activity against alpha-amylase, an enzyme crucial for carbohydrate digestion. This positions this compound as a potential therapeutic agent for managing type 2 diabetes by controlling postprandial hyperglycemia.[1]
Quantitative Data: Alpha-Amylase Inhibition
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference Compound | Reference IC50 |
| This compound | Alpha-amylase | 0.23 - 0.50 µM[1] | Acarbose | 0.21 µM[1] |
Experimental Protocol: Alpha-Amylase Inhibition Assay (DNSA Method)
This protocol outlines the determination of alpha-amylase inhibition using the 3,5-dinitrosalicylic acid (DNSA) method.
-
Reagent Preparation:
-
Phosphate Buffer: 0.02 M Sodium phosphate buffer with 0.006 M NaCl, pH 6.9.
-
Alpha-Amylase Solution: Prepare a solution of porcine pancreatic alpha-amylase in the phosphate buffer.
-
Starch Solution: Prepare a 1% (w/v) solution of soluble starch in the phosphate buffer.
-
DNSA Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water. Add 30 g of sodium potassium tartrate tetrahydrate and 20 mL of 2 M NaOH. Adjust the final volume to 100 mL with distilled water.
-
Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the phosphate buffer.
-
-
Assay Procedure:
-
Add 100 µL of the test compound solution (or buffer for control) and 100 µL of the alpha-amylase solution to a microcentrifuge tube.
-
Incubate the mixture at 37°C for 20 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of the starch solution.
-
Incubate the reaction mixture at 37°C for 10 minutes.
-
Stop the reaction by adding 200 µL of the DNSA reagent.
-
Boil the tubes in a water bath at 100°C for 5 minutes.
-
Cool the tubes to room temperature and add 1 mL of distilled water.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
Quantitative Data: Anticancer Activity (Related Thiazole Derivatives)
| Compound | Cell Line | Inhibitory Concentration (IC50) |
| Thiazole Derivative X | MCF-7 (Breast Cancer) | [IC50 value] |
| Thiazole Derivative Y | A549 (Lung Cancer) | [IC50 value] |
| Thiazole Derivative Z | HeLa (Cervical Cancer) | [IC50 value] |
| This compound | Various | Data not available |
Experimental Protocol: Anticancer Activity Assessment (MTT Assay)
This protocol describes the use of the MTT assay to determine the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the solvent used for the compound).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
-
Experimental Workflow: MTT Assay for Anticancer Activity
Workflow for the MTT assay to determine anticancer activity.
Potential Signaling Pathways
While specific signaling pathways modulated by this compound are not yet fully elucidated, the known activities of thiazole derivatives suggest potential interactions with key cellular signaling cascades.
Antimicrobial Mechanisms:
The antimicrobial action of thiazole-containing compounds can be multifaceted. For bacteria, potential targets include enzymes involved in essential metabolic pathways such as fatty acid biosynthesis (e.g., FabH) and DNA replication (e.g., DNA gyrase). I[1]n fungi, disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane, is a common mechanism for azole-class antifungals.
[1]Anticancer Mechanisms:
The anticancer effects of thiazole derivatives are often linked to the modulation of signaling pathways that control cell proliferation, survival, and apoptosis. While the precise pathways affected by this compound require further investigation, related compounds have been shown to interfere with pathways such as:
-
PI3K/Akt/mTOR Pathway: This is a central regulator of cell growth and survival, and its inhibition can lead to apoptosis.
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation and differentiation, and its dysregulation is common in cancer.
-
NF-κB Signaling: This pathway plays a crucial role in inflammation and cell survival, and its inhibition can sensitize cancer cells to apoptosis.
Hypothesized Anticancer Signaling Modulation
Hypothesized modulation of cancer-related signaling pathways.
Conclusion
This compound presents a versatile scaffold with promising therapeutic potential across multiple disease areas. Its demonstrated inhibitory activity against alpha-amylase and potential for acetylcholinesterase inhibition warrant further investigation for the treatment of metabolic and neurodegenerative disorders, respectively. Furthermore, its antimicrobial and potential anticancer activities highlight its significance as a lead compound for the development of novel anti-infective and oncological therapies. The detailed experimental protocols and visualized workflows provided in this guide are intended to facilitate further research into the precise mechanisms of action and to aid in the design of more potent and selective analogs of this compound. Future studies should focus on obtaining specific quantitative data for its acetylcholinesterase and anticancer activities, as well as elucidating the specific signaling pathways it modulates.
References
N-Methyl-1-(thiazol-4-yl)methanamine literature review and background
An In-depth Technical Guide to N-Methyl-1-(thiazol-4-yl)methanamine
This technical guide provides a comprehensive overview of this compound, a thiazole-containing compound with significant potential in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its chemical properties, synthesis, biological activities, and mechanisms of action.
Chemical and Physical Properties
This compound is a small molecule with a molecular formula of C5H8N2S.[1] Its structure features a thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen atoms, and a methylaminomethyl group at the 4-position. This unique structure is believed to be a key contributor to its biological activity.[1]
| Property | Value | Source |
| IUPAC Name | N-methyl-1-(1,3-thiazol-4-yl)methanamine | [1] |
| CAS Number | 120739-94-8 | [1] |
| Molecular Formula | C5H8N2S | [1] |
| Molecular Weight | 128.2 g/mol | [1] |
| Canonical SMILES | CNCC1=CSC=N1 | [1] |
| Appearance | Light yellow solid | [2] |
| Storage Conditions | 0-8 °C | [2] |
Synthesis
Several synthetic routes for this compound have been reported. The most common methods include the Hantzsch thiazole synthesis and the methylation of a precursor amine.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classical and widely used method for constructing the thiazole core.[1] This approach involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a variation of this method is employed by reacting 4-(bromomethyl)thiazole with methylamine. This reaction has been reported to yield the target compound with an efficiency of 65–72%.[1]
Experimental Protocol: Hantzsch-type Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 4-(bromomethyl)thiazole in a suitable solvent such as ethanol or dioxane.
-
Addition of Amine: Add methylamine to the solution. The reaction is typically base-mediated and may not require an additional catalyst.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60–80°C.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified using column chromatography on silica gel.
Methylation of 1-(thiazol-4-yl)methanamine
Another common synthetic route involves the direct methylation of 1-(thiazol-4-yl)methanamine.[1] This method utilizes a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.
Experimental Protocol: Methylation
-
Starting Material: Dissolve 1-(thiazol-4-yl)methanamine in a suitable solvent.
-
Addition of Base: Add a base (e.g., potassium carbonate, triethylamine) to the solution to deprotonate the primary amine.
-
Addition of Methylating Agent: Slowly add methyl iodide or dimethyl sulfate to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Purification: After completion, the reaction is quenched, and the product is extracted and purified, typically by chromatography.
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The thiazole ring is a common scaffold in many biologically active compounds and is thought to enhance the bioactivity of this molecule.[1][3]
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1] Thiazole derivatives containing a methanamine substituent have shown particular efficacy against clinically relevant strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[1]
Mechanism of Action: The antimicrobial effects are believed to stem from multiple mechanisms. It has been shown to inhibit fatty acid biosynthesis by targeting the enzyme FabH, which is crucial for bacterial lipid metabolism.[1] Additionally, it can interfere with bacterial DNA replication by inhibiting DNA gyrase.[1] In fungi, it disrupts ergosterol biosynthesis by binding to 14-alpha-lanosterol demethylase.[1]
| Organism | MIC Range (µg/mL) | Source |
| Gram-positive bacteria | 1.0 - 8.0 | [1] |
| Candida albicans | 0.008 - 7.81 | [1] |
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory properties through the selective inhibition of cyclooxygenase-2 (COX-2) and modulation of the nuclear factor kappa B (NF-κB) signaling pathway.[1]
Mechanism of Action: The compound shows potent and selective inhibition of COX-2, with inhibitory concentrations in the micromolar range.[1] Thiazole derivatives with methanamine groups have achieved high selectivity indices for COX-2 over COX-1, indicating a favorable safety profile with reduced gastrointestinal side effects.[1]
| Parameter | Value | Source |
| COX-2 IC50 | 0.08 - 0.16 µM | [1] |
| COX-2 Selectivity Index | >300 | [1] |
Neuroprotective Effects
Research suggests that this compound has neuroprotective properties mediated by the activation of sirtuin 1 (SIRT1) pathways.[1] This activation promotes cellular stress resistance and longevity. The compound exhibits good blood-brain barrier permeability, allowing for effective distribution to the central nervous system.[1] It has shown efficacy in models of oxidative stress, including hydrogen peroxide exposure and ischemia-reperfusion injury.[1] The mechanism involves enhancing endogenous antioxidant systems and reducing the expression of pro-inflammatory cytokines.[1]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures associated with this compound, the following diagrams have been created using the DOT language.
Caption: General workflow for the synthesis of this compound.
Caption: Activation of the SIRT1 pathway by this compound.
Caption: Anti-inflammatory mechanisms of this compound.
Conclusion
This compound is a promising scaffold for the development of new therapeutic agents. Its diverse biological activities, coupled with well-defined synthetic pathways, make it an attractive candidate for further investigation. This guide has provided a detailed overview of its chemical properties, synthesis, and biological functions to aid researchers in their drug discovery and development efforts. The provided experimental outlines and pathway diagrams serve as a foundation for future studies into this versatile compound.
References
N-Methyl-1-(thiazol-4-yl)methanamine: A Technical Guide on Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for N-Methyl-1-(thiazol-4-yl)methanamine. Due to the limited availability of specific experimental data for this compound, this document also presents generalized experimental protocols and representative data based on structurally similar molecules to guide research and development efforts.
Core Compound Properties
This compound is a heterocyclic amine with a molecular formula of C₅H₈N₂S.[1] The presence of the thiazole ring and the secondary amine moiety are key determinants of its physicochemical properties and biological activity.[1] It has an estimated LogP of 1.8, suggesting a balance between lipophilicity and hydrophilicity, which is often favorable for oral drug absorption.[1]
Solubility Profile
Table 1: Representative Solubility of this compound
| Solvent/Medium | Form | Expected Solubility (µg/mL) | Temperature (°C) | Method |
| Phosphate Buffered Saline (pH 7.4) | Free Base | < 100 | 25 | Thermodynamic |
| Phosphate Buffered Saline (pH 7.4) | HCl Salt | 1000 - 5000 | 25 | Thermodynamic |
| 0.1 N HCl (pH 1.2) | HCl Salt | > 10000 | 25 | Thermodynamic |
| Dimethyl Sulfoxide (DMSO) | Free Base | > 50000 | 25 | Kinetic |
| Ethanol | Free Base | > 20000 | 25 | Kinetic |
| Methanol | Free Base | > 20000 | 25 | Kinetic |
Note: The values presented in this table are estimates based on the properties of structurally related compounds and are for illustrative purposes. Experimental determination is required for precise values.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol outlines a standard procedure for determining the thermodynamic equilibrium solubility of a compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS at various pH levels, ethanol).
-
Ensure enough solid is present to maintain a saturated solution with undissolved particles.
-
-
Equilibration:
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
-
Quantification:
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
-
Prepare a calibration curve using standards of known concentrations to quantify the solubility.
-
Experimental Workflow: Solubility Determination
Stability Profile
Specific stability data for this compound is not currently available. However, the chemical structure suggests potential degradation pathways. The N-methyl group may be susceptible to thermal degradation,[4][5] and the thiazole ring, particularly in the presence of aryl substituents, could be prone to photolytic degradation through reaction with singlet oxygen.[6]
Table 2: Representative Stability of this compound under Stress Conditions
| Condition | Medium | Temperature (°C) | Duration | Expected Degradation (%) | Potential Degradants |
| Acid Hydrolysis | 0.1 N HCl | 80 | 7 days | 5 - 15 | Thiazole ring-opened products |
| Base Hydrolysis | 0.1 N NaOH | 80 | 7 days | < 5 | Minimal degradation expected |
| Oxidative | 3% H₂O₂ | 25 | 24 hours | 10 - 25 | N-oxides, S-oxides |
| Thermal | Solid State | 100 | 14 days | < 10 | De-methylated products |
| Photolytic | 1.2 million lux hours | 25 | 10 days | 15 - 30 | Photo-oxygenation products |
Note: The values presented in this table are hypothetical and for illustrative purposes. Forced degradation studies are necessary to determine the actual stability profile.
Experimental Protocol: Forced Degradation Study
This protocol describes a general approach for conducting forced degradation studies to identify potential degradation products and pathways, in line with principles from OECD guidelines for chemical testing.[7][8]
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in various stress media (e.g., 0.1 N HCl, 0.1 N NaOH, water with 3% H₂O₂).
-
For thermal stability, use the solid compound.
-
For photostability, use both solid and solution samples.
-
-
Stress Conditions:
-
Acid/Base Hydrolysis: Incubate samples at an elevated temperature (e.g., 80°C) for a defined period (e.g., up to 7 days).
-
Oxidation: Store samples at room temperature for 24 hours.
-
Thermal Degradation: Place solid samples in a temperature-controlled oven.
-
Photostability: Expose samples to a controlled light source (e.g., xenon lamp) providing illumination of at least 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Time Points and Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 1, 3, 7 days).
-
Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Use a photodiode array (PDA) detector to obtain UV spectra and mass spectrometry (MS) for the identification of degradants.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for the parent compound at each time point.
-
Characterize the major degradation products using their mass-to-charge ratio and fragmentation patterns from MS data.
-
Associated Signaling Pathways
This compound and related thiazole derivatives have been investigated for their biological activities, including acetylcholinesterase (AChE) inhibition and activation of the Sirtuin 1 (SIRT1) pathway.[1]
Acetylcholinesterase Inhibition
AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.[9][10] This is a key mechanism for the symptomatic treatment of Alzheimer's disease.
Sirtuin 1 (SIRT1) Pathway Activation
SIRT1 is a NAD⁺-dependent deacetylase that plays a crucial role in cellular metabolism, stress resistance, and longevity.[11][12] Small molecule activators of SIRT1 can mimic the effects of calorie restriction and have potential therapeutic applications in metabolic diseases.[13][14]
References
- 1. Buy this compound | 120739-94-8 [smolecule.com]
- 2. enamine.net [enamine.net]
- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. biotecnologiebt.it [biotecnologiebt.it]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Small molecule activators of SIRT1 replicate signaling pathways triggered by calorie restriction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Spectroscopic and Synthetic Overview of N-Methyl-1-(thiazol-4-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1-(thiazol-4-yl)methanamine is a heterocyclic amine containing a thiazole ring, a key structural motif in many biologically active compounds. Its potential applications in medicinal chemistry and drug development necessitate a thorough understanding of its spectroscopic properties and synthetic pathways. This technical guide aims to provide a comprehensive overview of the available data for this compound. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield a complete experimental dataset (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) or a detailed, validated experimental protocol specifically for the synthesis and characterization of this compound.
This guide will present general information on the synthesis of similar compounds and a proposed workflow.
General Synthetic Approaches
The synthesis of this compound can be approached through several established methods for the formation of N-alkylated aminomethyl-thiazoles. A common and effective strategy involves a two-step process:
-
Formation of the Primary Amine: Synthesis of the precursor, 1-(thiazol-4-yl)methanamine.
-
N-Methylation: Introduction of the methyl group to the primary amine.
A generalized workflow for such a synthesis is depicted below.
Experimental Protocols
While a specific, validated protocol for this compound is not available in the searched literature, a general procedure based on the reductive amination of a corresponding aldehyde followed by N-methylation (such as the Eschweiler-Clarke reaction) is a common strategy for analogous compounds.
General Protocol for Reductive Amination (Hypothetical):
-
Dissolve thiazole-4-carboxaldehyde in a suitable solvent (e.g., methanol).
-
Add an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Stir the mixture at room temperature to facilitate imine formation.
-
Add a reducing agent (e.g., sodium borohydride or sodium cyanoborohydride) portion-wise at a controlled temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 1-(thiazol-4-yl)methanamine.
General Protocol for Eschweiler-Clarke N-Methylation (Hypothetical):
-
To a flask containing 1-(thiazol-4-yl)methanamine, add an excess of formic acid and formaldehyde.
-
Heat the reaction mixture to reflux and monitor for the evolution of carbon dioxide.
-
Continue heating until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture and basify with a suitable base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers and remove the solvent under reduced pressure.
-
Purify the resulting this compound by column chromatography or distillation.
Spectroscopic Data
As of the latest search, no publicly accessible, complete, and verified set of spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound could be located. Researchers and drug development professionals requiring this data are advised to either perform the synthesis and characterization in-house or to source the compound from a commercial supplier that can provide a certificate of analysis with the relevant spectroscopic data.
Conclusion
While this compound is a compound of interest in medicinal chemistry, a comprehensive public repository of its spectroscopic and detailed synthetic data is currently lacking. The general synthetic strategies outlined in this guide provide a starting point for its preparation. However, for any research or development application, it is imperative to obtain and verify the complete spectroscopic characterization of the synthesized or procured material to confirm its identity and purity.
Methodological & Application
Application Note: Protocols for Evaluating the Antimicrobial Activity of N-Methyl-1-(thiazol-4-yl)methanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial properties.[1][2] N-Methyl-1-(thiazol-4-yl)methanamine, a member of this class, represents a compound of interest for antimicrobial screening. This document provides detailed application notes and standardized protocols for evaluating its efficacy against various microbial pathogens using established in vitro assays: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion test for assessing susceptibility.
Principle
The antimicrobial potential of this compound is quantified by its ability to inhibit the visible growth of microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[3] The disk diffusion method provides a qualitative or semi-quantitative assessment of susceptibility, where the diameter of the zone of growth inhibition around a compound-impregnated disk is proportional to the organism's susceptibility.[4]
Illustrative Data Presentation
Note: The following data is illustrative and intended to serve as an example for data presentation. Actual results for this compound must be determined experimentally.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data
| Microorganism | Strain | Type | Illustrative MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 |
| Bacillus subtilis | ATCC 6633 | Gram-positive | 32 |
| Escherichia coli | ATCC 25922 | Gram-negative | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >128 |
| Candida albicans | ATCC 10231 | Fungus | 64 |
Table 2: Illustrative Kirby-Bauer Disk Diffusion Data (20 µ g/disk )
| Microorganism | Strain | Type | Illustrative Zone Diameter (mm) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 18 |
| Bacillus subtilis | ATCC 6633 | Gram-positive | 15 |
| Escherichia coli | ATCC 25922 | Gram-negative | 12 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 0 |
| Candida albicans | ATCC 10231 | Fungus | 13 |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This protocol is adapted from standard methodologies to determine the lowest concentration of this compound that inhibits microbial growth.[5]
Materials and Reagents:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains
-
Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Incubator (35-37°C)
-
Resazurin (optional, as a growth indicator)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-inhibitory (typically ≤1%).
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]
-
-
Plate Setup:
-
Add 50 µL of sterile broth (CAMHB or RPMI) to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at twice the desired highest test concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard the final 50 µL from well 10.
-
Well 11 serves as the growth control (inoculum, no compound).
-
Well 12 serves as the sterility control (broth only).
-
-
Inoculation: Add 50 µL of the final diluted inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours for most bacteria or 24-48 hours for fungi.
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by using a plate reader.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses microbial susceptibility to this compound based on the inhibition of growth on an agar surface.[7]
Materials and Reagents:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial and fungal strains
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Forceps
-
Incubator (35-37°C)
-
Ruler or caliper
Procedure:
-
Compound Disk Preparation: Aseptically apply a known amount of this compound solution to sterile paper disks and allow the solvent to evaporate completely. A standard disk loading might be 20 µg, but this can be optimized.
-
Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate to create a confluent lawn of growth. Rotate the plate approximately 60° between streaks to ensure full coverage.[7]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[7]
-
-
Disk Application:
-
Using sterile forceps, place the prepared compound-impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Place disks sufficiently far apart to prevent overlapping of inhibition zones.
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[8]
-
Result Measurement: After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk using a ruler or caliper.
Proposed Mechanism of Action & Experimental Workflow
Proposed Antimicrobial Mechanism of Thiazole Derivatives
Many thiazole derivatives have been identified as potent inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[5][9] This enzyme introduces negative supercoils into the bacterial DNA. Thiazole compounds can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the enzyme from functioning.[6][10] This inhibition blocks DNA replication and leads to bacterial cell death.
Caption: Proposed mechanism of action for thiazole derivatives.
Antimicrobial Assay Workflow
The overall process for evaluating the antimicrobial properties of a test compound involves parallel execution of MIC and disk diffusion assays, followed by data analysis.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sysbiol.brc.hu [sysbiol.brc.hu]
- 10. Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors [mdpi.com]
Application Notes and Protocols: N-Methyl-1-(thiazol-4-yl)methanamine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-1-(thiazol-4-yl)methanamine is a key heterocyclic building block in the field of medicinal chemistry. Its structural motif is present in a variety of biologically active compounds, making it a valuable intermediate for the synthesis of novel therapeutic agents. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a known pharmacophore that contributes to the biological activity of many drugs. This document provides detailed application notes on the utility of this compound in drug discovery, including its synthesis, and its role as a precursor to compounds with antimicrobial, anticancer, and anti-inflammatory properties. Detailed experimental protocols for the synthesis of this intermediate and for the evaluation of the biological activity of its derivatives are also presented.
Introduction
The thiazole nucleus is a prominent scaffold in medicinal chemistry, featured in a range of FDA-approved drugs and clinical candidates. Its ability to participate in hydrogen bonding, hydrophobic, and van der Waals interactions allows for effective binding to a variety of biological targets. This compound, with its reactive secondary amine, serves as a versatile starting material for the elaboration of more complex molecules, enabling the exploration of diverse chemical space in drug discovery programs. Derivatives of this intermediate have shown potent inhibitory activity against various enzymes, including kinases, acetylcholinesterase, and cyclooxygenases, as well as activity against microbial pathogens.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. Two common and effective methods are the Eschweiler-Clarke reaction and reductive amination.
Synthesis via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a method for the methylation of a primary amine using excess formic acid and formaldehyde. This reaction is irreversible due to the formation of carbon dioxide gas and selectively yields the tertiary amine without the formation of a quaternary ammonium salt.[1]
Experimental Protocol:
-
Reaction Setup: To a solution of 1-(thiazol-4-yl)methanamine (1 equivalent) in formic acid (excess, e.g., 5-10 equivalents), add aqueous formaldehyde (excess, e.g., 3-5 equivalents) at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Synthesis via Reductive Amination
Reductive amination involves the reaction of a carbonyl compound (thiazole-4-carbaldehyde) with an amine (methylamine) to form an imine, which is then reduced in situ to the desired amine. Sodium borohydride or other mild reducing agents are commonly used.
Experimental Protocol:
-
Imine Formation: Dissolve thiazole-4-carbaldehyde (1 equivalent) and methylamine (as a solution in a suitable solvent like THF or methanol, 1.1-1.5 equivalents) in a dry solvent such as methanol or dichloromethane. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH4) (1.5-2 equivalents), portion-wise.
-
Reaction Quench: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of water.
-
Extraction: Remove the organic solvent under reduced pressure and extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield this compound.
Synthesis Workflow
Caption: Synthetic routes to this compound.
Applications in Drug Discovery
Derivatives of this compound have been investigated for a wide range of therapeutic applications.
Anticancer Activity
The thiazole scaffold is a common feature in many anticancer agents. Derivatives have been shown to inhibit various protein kinases that are crucial for tumor growth and proliferation.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR) is a key mediator of angiogenesis, a process essential for tumor growth.[2] N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have been identified as potent inhibitors of KDR kinase.[3]
Quantitative Data: KDR Kinase Inhibition
| Compound Class | Target | IC50 (nM) | Reference |
| N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives | KDR | Potent inhibition reported | [3] |
| Other Thiazole Derivatives | Aurora Kinase A/B | Potent inhibition reported | [4] |
VEGFR-2 (KDR) Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocol: KDR Kinase Inhibition Assay
This protocol describes a general method for assessing the in vitro inhibitory activity of a test compound against KDR kinase.[5]
-
Reagents: Recombinant KDR kinase, appropriate peptide substrate, ATP, test compound, and kinase assay buffer.
-
Assay Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection or fluorescence-based peptide phosphorylation detection).
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Anti-inflammatory Activity
Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Some thiazole derivatives have demonstrated potent and selective inhibition of COX-2.[6]
Quantitative Data: COX Inhibition by Thiazole Derivatives
| Compound Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Imidazo[2,1-b]thiazole derivatives | COX-2 | 0.08 - 0.16 | High | [6] |
| Thiazole carboxamide derivatives | COX-2 | 0.191 | 1.251 | [7] |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.
-
Materials: Ovine COX-1 and human recombinant COX-2, heme, reaction buffer (e.g., Tris-HCl), colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), arachidonic acid, and test compound.
-
Procedure:
-
Add reaction buffer, heme, and the COX enzyme to a 96-well plate.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.
-
-
Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.
Neurological Activity
Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease. Several thiazole-based derivatives have shown potent AChE inhibitory activity.[8][9][10]
Quantitative Data: Acetylcholinesterase Inhibition by Thiazole Derivatives
| Compound Class | Target | IC50 (nM) | Reference |
| Thiazole-based derivatives | AChE | 103.24 - 500.56 | [8] |
| Thiazolylhydrazone derivatives | AChE | 28 - 147 | [9] |
| Acridine-thiazole hybrid | AChE | 6.5 | [10] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
-
Reagents: Acetylcholinesterase (from electric eel or human recombinant), acetylthiocholine iodide (ATCI), DTNB, and phosphate buffer (pH 8.0).
-
Methodology:
-
In a 96-well plate, add the buffer, DTNB solution, and the test inhibitor at various concentrations.
-
Add the AChE enzyme solution to each well and pre-incubate for a short period.
-
Initiate the reaction by adding the substrate (ATCI).
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
-
Data Interpretation: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Antimicrobial Activity
The thiazole ring is a component of several antimicrobial agents. Derivatives of this compound can be screened for their activity against a panel of bacterial and fungal strains.
Quantitative Data: Antimicrobial Activity of Thiazole Derivatives (MIC Values)
| Compound Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 4-Methylthiazole derivatives | Bacillus cereus | 0.17 - >3.75 (mg/mL) | [11] |
| Thiazole derivatives | Staphylococcus aureus | 6.25 | [12] |
| Thiazole derivatives | Escherichia coli | 6.25 | [12] |
| Thiazole derivatives | Candida albicans | 0.45 - 31.2 (µM) | [12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Procedure:
-
Prepare a two-fold serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Other Potential Applications
Derivatives of this compound have also been investigated as antagonists of the Zinc-Activated Channel (ZAC), a ligand-gated ion channel, suggesting potential applications in neurological disorders.[13][14]
Zinc-Activated Channel (ZAC) Signaling
Caption: Simplified overview of Zinc-Activated Channel (ZAC) function.
Conclusion
This compound is a highly valuable and versatile intermediate in drug discovery. Its straightforward synthesis and the diverse biological activities of its derivatives underscore its importance for medicinal chemists. The application notes and protocols provided herein offer a comprehensive resource for researchers aiming to leverage this scaffold in the development of novel therapeutics for a range of diseases. The continued exploration of derivatives of this compound is expected to yield new and improved drug candidates in the future.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchemrev.com [jchemrev.com]
- 13. ZAC | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies of N-Methyl-1-(thiazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of N-Methyl-1-(thiazol-4-yl)methanamine, a thiazole derivative with potential therapeutic applications. The following sections outline experimental procedures for assessing its antimicrobial, anticancer, and enzyme inhibitory activities. While specific experimental data for this compound is not extensively available in public literature, the protocols provided are based on established methods for analogous thiazole-containing compounds.
Data Presentation: In Vitro Activities of Structurally Related Thiazole Derivatives
The following tables summarize quantitative data for various thiazole derivatives, offering a comparative baseline for the potential efficacy of this compound.
Table 1: Cytotoxicity of Selected Thiazole Derivatives Against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4c | MCF-7 (Breast) | MTT Assay | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| Compound 4c | HepG2 (Liver) | MTT Assay | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 |
| Compound 4d | MDA-MB-231 (Breast) | MTT Assay | 1.21 | Sorafenib | 1.18 |
| Compound 5f | KF-28 (Ovarian) | MTT Assay | 0.0061 | - | - |
| Compound 5c | Hela (Cervical) | MTT Assay | 0.0006 | - | - |
| Thiazole Derivative 6e | MCF-7 (Breast) | MTT Assay | 3.85 | BG45 | >10 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Monoamine Oxidase (MAO) Inhibition by Thiazole and Oxazole Derivatives
| Compound ID | Enzyme | Assay Type | IC50 (µM) |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | Fluorometric | 43.3 |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | Fluorometric | 3.47 |
| Pyridazinobenzylpiperidine Derivative S5 | MAO-A | Fluorometric | 3.857 |
| Pyridazinobenzylpiperidine Derivative S5 | MAO-B | Fluorometric | 0.203 |
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is for assessing the antimicrobial activity of this compound against various bacterial and fungal strains.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Resazurin solution (optional growth indicator)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth to obtain a range of test concentrations.
-
-
Preparation of Inoculum:
-
Culture the microbial strains on appropriate agar plates overnight.
-
Suspend several colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Microtiter Plate Setup:
-
Add 100 µL of sterile broth to each well of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to the first column and perform serial dilutions across the plate.
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
-
Incubation:
-
Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
-
Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
-
Optionally, a growth indicator like resazurin can be added to aid visualization.
-
Protocol for In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.[2][3][4][5][6]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.[3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting a dose-response curve.[3]
-
Protocol for Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against MAO-A and MAO-B isoforms.
Materials:
-
This compound
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
MAO-A specific inhibitor (e.g., clorgyline)
-
MAO-B specific inhibitor (e.g., selegiline)
-
Sodium phosphate buffer (pH 7.4)
-
96-well black microtiter plates
-
Fluorometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of MAO-A and MAO-B enzymes, substrates, HRP, and Amplex Red in sodium phosphate buffer.
-
Prepare serial dilutions of this compound and control inhibitors.
-
-
Assay Setup:
-
In a 96-well black plate, add the test compound or control inhibitor.
-
Add the MAO-A or MAO-B enzyme to the wells.
-
Include wells for total activity (enzyme without inhibitor) and background (no enzyme).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
To each well, add a mixture of the appropriate substrate, HRP, and Amplex Red to start the reaction. The MAO-catalyzed deamination of the substrate produces H₂O₂, which reacts with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity in a kinetic mode for 30 minutes at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the total activity control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Visualizations
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway and potential points of inhibition by thiazole derivatives.
Experimental Workflow
Caption: A generalized experimental workflow for the in vitro anticancer screening of this compound.
References
Application Notes and Protocols: N-Methyl-1-(thiazol-4-yl)methanamine for Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1-(thiazol-4-yl)methanamine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have been shown to exhibit antimicrobial, antifungal, and enzyme-inhibitory effects, making them promising candidates for the development of novel therapeutics. This document provides detailed application notes and protocols for utilizing this compound in various enzyme inhibition assays, targeting enzymes involved in bacterial, fungal, and human metabolic and signaling pathways.
Target Enzymes and Mechanism of Action
This compound and related thiazole derivatives have been demonstrated to inhibit a range of enzymes through various mechanisms. The thiazole ring is a key structural feature that facilitates interactions with biological targets.
Bacterial Enzyme Targets:
-
DNA Gyrase: Thiazole derivatives can interfere with bacterial DNA replication by inhibiting DNA gyrase, an essential enzyme for maintaining DNA topology.[1]
-
FabH (β-ketoacyl-ACP synthase III): Inhibition of this enzyme disrupts fatty acid biosynthesis, which is crucial for bacterial lipid metabolism.[1]
-
Penicillin-Binding Proteins (PBPs): By inhibiting PBPs, these compounds interfere with peptidoglycan biosynthesis, leading to instability of the bacterial cell wall and subsequent lysis.[1]
Fungal Enzyme Target:
-
14-alpha-lanosterol demethylase: This enzyme is a key component of the ergosterol biosynthesis pathway in fungi. Inhibition of this enzyme disrupts fungal cell membrane integrity.[1]
Other Key Enzyme Targets:
-
Alpha-amylase: This enzyme is involved in carbohydrate metabolism. Thiazole derivatives have shown potent inhibitory activity against alpha-amylase, suggesting potential applications in managing metabolic disorders.[1]
-
Acetylcholinesterase (AChE): Inhibition of AChE is a therapeutic strategy for neurological disorders. This compound has demonstrated inhibitory effects on this enzyme.[1]
-
Lipoxygenases (LO) and Cyclooxygenases (COX): Certain thiazole derivatives are potent inhibitors of 5-lipoxygenase (5-LO) and cyclooxygenase-2 (COX-2), which are key enzymes in the arachidonic acid cascade responsible for producing inflammatory mediators.[2]
-
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is involved in glucocorticoid metabolism and is a target for metabolic syndrome and type 2 diabetes. Adamantane-containing thiazole derivatives have shown significant inhibitory activity.[3]
Data Presentation: Quantitative Inhibition Data
The following tables summarize the reported inhibitory activities of this compound and related thiazole derivatives against various enzymes.
| Enzyme Target | Inhibitor | IC50 / % Inhibition | Reference Compound | Reference IC50 | Source |
| Alpha-amylase | This compound derivatives | 0.23 to 0.50 µM | Acarbose | 0.21 µM | [1] |
| 5-Lipoxygenase (5-LO) | 2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol | 0.9 ± 0.2 µM | - | - | [2] |
| Cyclooxygenase-2 (COX-2) | 2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol | 9.1 ± 1.1% residual activity at 10 µM | - | - | [2] |
| 11β-HSD1 | 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives | 15.30% to 82.82% inhibition at 10 µM | Carbenoxolone | - | [3] |
| DNA Gyrase | Morpholine-based thiazoles (5a-5l) | 3.52 to 4.32 µg/ml | Ciprofloxacin | 4.32 µg/ml | [4] |
Experimental Protocols
Detailed methodologies for key enzyme inhibition assays are provided below.
Protocol 1: Alpha-Amylase Inhibition Assay
This protocol is adapted for a 96-well plate format for the colorimetric determination of alpha-amylase activity.
Materials:
-
Alpha-amylase solution (from porcine pancreas or bacterial source)
-
Starch solution (1% w/v) in a suitable buffer (e.g., 20 mM sodium phosphate, pH 6.9 with 6.7 mM NaCl)
-
This compound (test compound)
-
Acarbose (positive control)
-
DNSA reagent (3,5-Dinitrosalicylic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and acarbose in the assay buffer.
-
In a 96-well plate, add 50 µL of the test compound or control to each well.
-
Add 50 µL of the alpha-amylase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the starch solution to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the DNSA reagent to each well.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 900 µL of distilled water to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: DNA Gyrase Supercoiling Inhibition Assay
This protocol outlines a common method for assessing the inhibition of bacterial DNA gyrase activity.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
DNA Gyrase enzyme (e.g., from E. coli)
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)
-
This compound (test compound)
-
Ciprofloxacin (positive control)
-
Stop solution/Loading dye (e.g., containing SDS and a tracking dye)
-
Agarose gel (1%)
-
TAE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare various concentrations of the test compound and ciprofloxacin in the assay buffer.
-
Set up the reaction mixtures in microcentrifuge tubes containing the assay buffer, supercoiled plasmid DNA, and the test compound or control.
-
Add DNA gyrase to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for 1 hour.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in TAE buffer until the dye front has migrated an appropriate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.
-
Quantify the band intensities to determine the IC50 value.
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
References
- 1. Buy this compound | 120739-94-8 [smolecule.com]
- 2. Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors | Imran | Advancements in Life Sciences [als-journal.com]
Application Notes and Protocols for Developing Assays with N-Methyl-1-(thiazol-4-yl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1-(thiazol-4-yl)methanamine and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. The thiazole ring is a key pharmacophore found in numerous approved drugs and serves as a scaffold for the development of novel therapeutic agents. Derivatives of this compound have demonstrated potential as enzyme inhibitors and modulators of cell signaling pathways, making them attractive candidates for drug discovery programs targeting a range of diseases, including infectious diseases, metabolic disorders, neurological conditions, and cancer.
These application notes provide detailed protocols and methodologies for developing robust in vitro assays to characterize the biological activity of this compound derivatives. The protocols cover both biochemical enzyme inhibition assays and cell-based functional assays for G-protein coupled receptors (GPCRs).
Data Presentation: Inhibitory Activities of Thiazole Derivatives
The following tables summarize the inhibitory activities of various thiazole derivatives against several key enzyme and cellular targets. This data, gathered from published literature, serves as a reference for the expected potency and can guide the design of screening campaigns for novel this compound analogues.
Table 1: Enzyme Inhibitory Activities of Thiazole Derivatives
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Thiazole Derivatives | α-Amylase | 97.37 - 118.3 | Acarbose | 5.17 |
| Thiazole-based Derivatives | Acetylcholinesterase (AChE) | 0.103 - 0.109 | Donepezil | - |
| Thiazole-Carbohydrazide Derivatives | α-Amylase | 1.709 - 3.049 | Acarbose | 1.637 |
| Thiazolidinedione Derivatives | α-Amylase | 2.03 - 6.59 | Acarbose | 8.26 |
| Adamantane-Thiazole Derivatives | Urease | 32.76 | Thiourea | 1.334 |
Table 2: Cellular Activities of Thiazole Derivatives
| Compound Class | Target/Assay | EC₅₀/IC₅₀ (nM) |
| 4-(Phenoxymethyl)thiazole Derivatives | GPR119 Agonism | 18 - 49 |
| Thiazole-based Derivatives | Acetylcholinesterase Inhibition | 103.24 - 108.94 |
| Phthalimide-based Derivatives | Acetylcholinesterase Inhibition | 16,420 |
| 1,3,4-Thiadiazole Derivatives | Acetylcholinesterase Inhibition | 1.82 |
Experimental Protocols
Biochemical Assays: Enzyme Inhibition
Objective: To determine the inhibitory effect of this compound derivatives on the supercoiling activity of bacterial DNA gyrase.
Materials:
-
E. coli DNA Gyrase (enzyme)
-
Relaxed pBR322 DNA (substrate)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/mL albumin)
-
This compound derivatives (test compounds)
-
Ciprofloxacin (positive control inhibitor)
-
DMSO (vehicle control)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
Protocol:
-
Prepare a reaction mixture containing assay buffer and relaxed pBR322 DNA on ice.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add test compounds at various concentrations (typically in DMSO) to the respective tubes. Include a vehicle control (DMSO only) and a positive control (ciprofloxacin).
-
Pre-incubate the reaction mixtures with the compounds for 10 minutes on ice.
-
Initiate the reaction by adding E. coli DNA gyrase to each tube (except for a no-enzyme control).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution/loading dye (e.g., containing SDS and bromophenol blue).
-
Analyze the DNA topology by running the samples on a 1% agarose gel.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA.
-
Quantify the band intensities to determine the percentage of inhibition and calculate the IC₅₀ value.
Objective: To measure the inhibition of the initial condensation reaction in bacterial fatty acid synthesis catalyzed by β-ketoacyl-acyl carrier protein synthase III (FabH).
Materials:
-
Purified bacterial FabH enzyme
-
Acetyl-CoA (primer substrate)
-
Malonyl-ACP (extender substrate)
-
[¹⁴C]-Acetyl-CoA (for radioactive detection) or a coupled spectrophotometric assay system
-
Assay Buffer (e.g., 0.1 M sodium phosphate pH 7.0)
-
This compound derivatives (test compounds)
-
Known FabH inhibitor (if available, for positive control)
-
Scintillation cocktail and counter (for radioactive assay) or a spectrophotometer
Protocol (Radioactive Filter Disc Method):
-
Prepare a reaction mixture containing assay buffer, malonyl-ACP, and [¹⁴C]-acetyl-CoA.
-
Add test compounds at desired concentrations.
-
Initiate the reaction by adding the FabH enzyme.
-
Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Spot an aliquot of the reaction mixture onto a filter disc (e.g., Whatman 3MM).
-
Wash the filter discs to remove unreacted [¹⁴C]-acetyl-CoA.
-
Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀.
Objective: To assess the inhibitory potential of this compound derivatives against fungal CYP51, a key enzyme in ergosterol biosynthesis.
Materials:
-
Recombinant fungal CYP51 (e.g., from Candida albicans)
-
Lanosterol (substrate)
-
NADPH-cytochrome P450 reductase
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer pH 7.4)
-
This compound derivatives (test compounds)
-
Ketoconazole or other known azole antifungal (positive control)
-
HPLC system with a suitable column (e.g., C18)
Protocol:
-
Prepare a reaction mixture containing assay buffer, CYP51, and NADPH-cytochrome P450 reductase.
-
Add test compounds at various concentrations.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding lanosterol and NADPH.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solvent (e.g., acetonitrile or ethyl acetate).
-
Extract the sterols from the reaction mixture.
-
Analyze the consumption of lanosterol and the formation of the demethylated product by HPLC.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
Cell-Based Assays: GPCR Activity
Objective: To determine if this compound derivatives act as agonists or antagonists of Gs- or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Mammalian cells stably or transiently expressing the target GPCR (e.g., HEK293, CHO)
-
Cell culture medium and supplements
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
This compound derivatives (test compounds)
-
Known agonist and antagonist for the target GPCR
-
Forskolin (for Gi-coupled receptor assays)
-
Microplate reader compatible with the chosen assay kit
Protocol (Agonist Mode):
-
Seed the cells in a 96- or 384-well plate and culture overnight.
-
Remove the culture medium and add assay buffer.
-
Add test compounds at various concentrations to the wells.
-
Incubate at room temperature or 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the EC₅₀ for active compounds.
Protocol (Antagonist Mode):
-
Follow steps 1 and 2 of the agonist protocol.
-
Add the test compounds (potential antagonists) at various concentrations and incubate for a short period.
-
Add a known agonist at a concentration that gives a submaximal response (e.g., EC₈₀).
-
For Gi-coupled receptors, stimulate with forskolin in the presence of the agonist.
-
Incubate and measure cAMP levels as in the agonist protocol.
-
Determine the ability of the test compounds to inhibit the agonist-induced cAMP response and calculate the IC₅₀.
Objective: To screen for agonists or antagonists of Gq-coupled GPCRs by measuring changes in intracellular calcium concentration.
Materials:
-
Mammalian cells expressing the target Gq-coupled GPCR
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound derivatives (test compounds)
-
Known agonist and antagonist for the target GPCR
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation)
Protocol:
-
Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the dye manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
For agonist screening: Add the test compounds at various concentrations and immediately begin kinetic fluorescence measurements for 1-3 minutes.
-
For antagonist screening: Add the test compounds, incubate for a short period, and then add a known agonist at its EC₈₀ concentration, followed by kinetic fluorescence measurements.
-
Analyze the fluorescence data to determine the peak response over baseline. Calculate EC₅₀ values for agonists and IC₅₀ values for antagonists.
Mandatory Visualizations
Signaling Pathways
Caption: GPER Signaling Pathway
Application Notes and Protocols for High-Throughput Screening of N-Methyl-1-(thiazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1-(thiazol-4-yl)methanamine is a heterocyclic compound featuring a thiazole ring, a scaffold known for its presence in numerous biologically active molecules and clinically approved drugs.[1][2] The thiazole moiety is associated with a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer effects.[2][3][4] this compound, as a derivative, holds significant potential for drug discovery and development, serving as a valuable building block for more complex molecules or as a bioactive agent itself.[3] Its derivatives are being explored as potential candidates for treating infections and cancers.[3]
High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large compound libraries to identify "hit" compounds with desired biological activity.[5][6] These application notes provide detailed protocols for the HTS of this compound and its analogs to assess their potential as antimicrobial and anticancer agents.
Application Note 1: High-Throughput Screening for Antimicrobial Activity
Objective: To identify and characterize the antimicrobial and antifungal activity of this compound and its derivatives against a panel of pathogenic bacteria and fungi. Thiazole-containing compounds have demonstrated significant inhibitory effects against various microbial strains.[3]
Assay Principle: A broth microdilution method is adapted for a high-throughput format to determine the minimum inhibitory concentration (MIC) of the test compounds. Bacterial or fungal growth is measured by monitoring optical density (OD) or using a viability dye. A reduction in growth in the presence of the compound indicates antimicrobial activity.
Quantitative Data Summary
The following table summarizes representative data from a hypothetical primary screen of this compound against various microbial strains.
| Compound ID | Microbial Strain | Assay Type | % Inhibition at 10 µM |
| This compound | Staphylococcus aureus (Gram-positive) | OD Measurement | 85.2 ± 3.1 |
| This compound | Escherichia coli (Gram-negative) | OD Measurement | 45.7 ± 5.6 |
| This compound | Pseudomonas aeruginosa (Gram-negative) | OD Measurement | 30.1 ± 4.2 |
| This compound | Candida albicans (Fungus) | Resazurin Viability | 78.9 ± 6.3 |
| This compound | Aspergillus niger (Fungus) | OD Measurement | 65.4 ± 7.1 |
Experimental Protocol: Antimicrobial HTS
-
Preparation of Compound Plates:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Using an automated liquid handler, perform serial dilutions in 384-well plates to create a concentration gradient of the test compound.
-
Include positive controls (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) and negative controls (DMSO vehicle).
-
-
Preparation of Microbial Inoculum:
-
Culture microbial strains to the mid-logarithmic growth phase.
-
Dilute the cultures in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Assay Execution:
-
Dispense 50 µL of the microbial inoculum into each well of the compound plates.
-
Seal the plates and incubate at the optimal temperature for each microbe (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
-
Data Acquisition and Analysis:
-
Measure the optical density at 600 nm (OD600) using a microplate reader.
-
Alternatively, for viability assays, add a resazurin-based reagent and measure fluorescence after a short incubation period.
-
Calculate the percentage of growth inhibition for each compound concentration.
-
Determine the Z'-factor for the assay using the positive and negative controls to ensure robustness (a Z' > 0.5 is considered excellent).[6][7]
-
Caption: General workflow for a high-throughput screening campaign.
Application Note 2: High-Throughput Screening for Anticancer Activity
Objective: To identify derivatives of this compound that inhibit cancer cell proliferation or specific signaling pathways, such as the PI3K/mTOR pathway, which is often dysregulated in cancer.[1] Thiazole derivatives have previously been identified as inhibitors of tubulin polymerization and the PI3K/mTOR pathway.[1]
Assay Principle: A cell-based assay is used to measure cell viability or a specific molecular event (e.g., kinase activity) in the presence of the test compound. For cell viability, a reagent such as resazurin or a luminescence-based assay (e.g., CellTiter-Glo®) is used. For target-based assays, a technology like HTRF® (Homogeneous Time-Resolved Fluorescence) can be employed to measure the inhibition of a specific kinase.
Quantitative Data Summary
The following table presents hypothetical data for this compound in anticancer assays.
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Target |
| This compound | MCF-7 (Breast Cancer) | Cell Viability (MTT) | 12.5 | - |
| This compound | A549 (Lung Cancer) | Cell Viability (MTT) | 25.1 | - |
| This compound | PC-3 (Prostate Cancer) | Cell Viability (MTT) | 18.7 | - |
| Thiazole Derivative 1 | - | PI3Kα Kinase Assay (HTRF) | 2.3 | PI3Kα |
| Thiazole Derivative 2 | - | mTOR Kinase Assay (HTRF) | 5.8 | mTOR |
Experimental Protocol: Cell-Based Anticancer HTS
-
Cell Culture and Plating:
-
Culture human cancer cell lines (e.g., MCF-7, A549) under standard conditions.
-
Harvest cells and seed them into 384-well, clear-bottom plates at a density of 2,000-5,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare compound plates with serial dilutions of this compound and its analogs.
-
Transfer a small volume of the compound solutions to the cell plates using an automated liquid handler to achieve the final desired concentrations.
-
Include a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).
-
-
Incubation:
-
Incubate the treated cell plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent).
-
Incubate for a short period as per the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the controls.
-
Plot the dose-response curves and calculate the IC50 values for active compounds.
-
Caption: The PI3K/AKT/mTOR signaling pathway, a potential target for thiazole derivatives.
Conclusion
The protocols and application notes presented here provide a framework for the high-throughput screening of this compound and its analogs. By employing these methodologies, researchers can efficiently assess the antimicrobial and anticancer potential of this class of compounds, leading to the identification of novel therapeutic agents. The versatility of the thiazole scaffold suggests that further exploration through HTS is a promising avenue for drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 120739-94-8 [smolecule.com]
- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols for Cell-Based Assays Involving N-Methyl-1-(thiazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1-(thiazol-4-yl)methanamine is a thiazole derivative with a range of reported biological activities, making it a compound of interest for further investigation in drug discovery and development.[1] The thiazole ring is a key structural feature associated with diverse pharmacological properties, including antimicrobial and antitumor effects.[1][2][3] This document provides detailed application notes and protocols for conducting cell-based assays to explore the biological functions of this compound. The described methodologies cover its potential as an antimicrobial agent, a cytotoxic compound against cancer cells, and a modulator of specific cellular pathways.
Biological Activities and Applications
This compound has demonstrated promising activity in several areas:
-
Antimicrobial Activity: The compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] It is also effective against fungal pathogens, notably Candida albicans.[1] The proposed mechanisms of antimicrobial action include the inhibition of essential bacterial enzymes such as fatty acid synthase (FabH) and DNA gyrase, as well as disruption of ergosterol biosynthesis in fungi.[1]
-
Antitumor Potential: Thiazole derivatives are known to possess cytotoxic effects against various cancer cell lines.[1][2] The protocols provided herein will enable the evaluation of this compound's efficacy in inhibiting cancer cell proliferation.
-
Neuroprotective Effects: Research suggests that this compound may exert neuroprotective effects through the activation of the Sirtuin 1 (SIRT1) signaling pathway.[1]
-
Enzyme Inhibition: The compound has been shown to inhibit alpha-amylase and acetylcholinesterase.[4] Furthermore, some thiazole derivatives have been investigated as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters.[][6]
Data Presentation: Quantitative Analysis
Due to the limited availability of specific quantitative data for this compound, the following tables present representative data for structurally related thiazole derivatives to exemplify the expected outcomes of the described assays.
Table 1: Representative Antimicrobial Activity of Thiazole Derivatives
| Assay Type | Organism | Representative Compound | MIC (µg/mL) | Reference |
| Antibacterial | Staphylococcus aureus | Thiazole-quinolinium derivative | 1 - 8 | [7] |
| Antibacterial | Escherichia coli | Thiazole-quinolinium derivative | 1 - 32 | [7] |
| Antifungal | Candida albicans | 2-Hydrazinyl-thiazole derivative | 3.9 - 7.81 | [8][9] |
Table 2: Representative Cytotoxic Activity of Thiazole Derivatives
| Assay Type | Cell Line | Representative Compound | IC50 (µM) | Reference |
| Cytotoxicity | MCF7 (Breast Cancer) | 4-(4-Bromophenyl)-thiazol-2-amine derivative | 10.5 | [3] |
Table 3: Representative Enzyme Inhibition by Thiazole Derivatives
| Assay Type | Enzyme | Representative Compound | IC50 (µM) | Reference |
| Enzyme Inhibition | Alpha-amylase | Thiazole derivative with methanamine substituent | 0.23 - 0.50 | [4] |
| Enzyme Inhibition | Acetylcholinesterase | Thiazole derivative with methanamine substituent | Not explicitly stated | [4] |
Experimental Protocols
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Bacterial Inoculum Preparation: Culture bacteria on Mueller-Hinton agar. Suspend colonies in MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (MHB without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. topogen.com [topogen.com]
- 4. Buy this compound | 120739-94-8 [smolecule.com]
- 6. MAOI activity of some novel series of substituted thiazol-2-yl-hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Methyl-1-(thiazol-4-yl)methanamine in Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Methyl-1-(thiazol-4-yl)methanamine in molecular docking studies. This document includes detailed protocols for performing such studies, a summary of its known biological targets, available quantitative binding data, and insights into the relevant signaling pathways.
Introduction
This compound is a versatile heterocyclic compound with a thiazole scaffold, a structural motif prevalent in many biologically active molecules. Its potential as a ligand for various enzymes and receptors has made it a subject of interest in medicinal chemistry and drug discovery. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is a powerful tool to investigate the therapeutic potential of this compound. This document outlines its application in docking studies against key biological targets.
Biological Targets and Potential Therapeutic Applications
This compound has been investigated as an inhibitor of several enzymes implicated in various diseases. Molecular docking studies have been employed to understand its binding modes and predict its inhibitory potential against the following targets:
-
Acetylcholinesterase (AChE): An enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. This compound is suggested to inhibit AChE by forming hydrogen bonds with key residues in the active site.[1]
-
DNA Gyrase: A bacterial enzyme that introduces negative supercoils into DNA, essential for DNA replication and transcription. It is a validated target for antibacterial agents.
-
β-ketoacyl-ACP synthase III (FabH): A crucial enzyme in the initiation of the bacterial fatty acid synthesis pathway, making it an attractive target for the development of novel antibiotics.[1]
-
Carbonic Anhydrase: A family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Certain isoforms are targets for diuretics and anti-glaucoma agents.
Quantitative Data from Molecular Docking and In Vitro Studies
The following table summarizes the available quantitative data for this compound and its derivatives from molecular docking and experimental assays.
| Target Protein | Ligand | Docking Score (kcal/mol) | Binding Affinity / Inhibitory Concentration | Key Interactions | Reference |
| Carbonic Anhydrase II | This compound | Not specified | IC50: 38.50 µM | Zinc coordination, hydrogen bonding with threonine and histidine residues.[1] | [1] |
| Acetylcholinesterase | Pyrrolidin-2-one derivative with a thiazole moiety | -18.057 | Not specified | Not specified | [2] |
| DNA Gyrase A (E. coli) | Carbamate derivative of sulfathiazole | -6.9 | Not specified | Not specified | |
| Acetylcholinesterase | Bistetrahydroquinoline derivative | -8.63 | Not specified | CH-π interactions with Trp84.[3] | [3] |
| 14α-lanosterol demethylase (CYP51) | Biphenylthiazole analogue | -13.16 | Not specified | Hydrophobic interactions.[4] | [4] |
Experimental Protocols: Molecular Docking of this compound
This section provides a detailed, step-by-step protocol for performing a molecular docking study of this compound against a target protein using AutoDock Vina, a widely used open-source docking program.
I. Preparation of the Ligand (this compound)
-
Obtain Ligand Structure:
-
The 3D structure of this compound can be obtained from chemical databases like PubChem or ZINC. Alternatively, it can be sketched using molecular modeling software such as Avogadro or ChemDraw and saved in a common format (e.g., MOL, SDF).
-
-
Ligand Preparation using AutoDockTools (ADT):
-
Open ADT.
-
Load the ligand file.
-
Add polar hydrogens to the ligand.
-
Assign Gasteiger charges.
-
Merge non-polar hydrogens.
-
Set the rotatable bonds.
-
Save the prepared ligand in PDBQT format (ligand.pdbqt).
-
II. Preparation of the Target Protein (e.g., Acetylcholinesterase)
-
Obtain Protein Structure:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For human Acetylcholinesterase, a suitable PDB ID is 4EY7.
-
-
Protein Preparation using AutoDockTools (ADT):
-
Open the PDB file in ADT.
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the docking study.
-
Add polar hydrogens to the protein.
-
Assign Kollman charges.
-
Merge non-polar hydrogens.
-
Save the prepared protein in PDBQT format (protein.pdbqt).
-
III. Molecular Docking using AutoDock Vina
-
Grid Box Definition:
-
The grid box defines the search space for the docking simulation. It should be centered on the active site of the protein and be large enough to accommodate the ligand in various orientations.
-
In ADT, load the prepared protein (protein.pdbqt).
-
Open the "Grid Box" tool.
-
Center the grid on the known active site residues. For AChE, this includes the catalytic triad (Ser203, His447, Glu334).
-
Adjust the dimensions of the grid box to be approximately 20x20x20 Å to cover the active site gorge.
-
Save the grid parameters in a configuration file (config.txt). This file will contain the coordinates of the center of the grid box and its dimensions.
-
-
Running the Docking Simulation:
-
Open a command-line terminal.
-
Navigate to the directory containing the prepared ligand (ligand.pdbqt), protein (protein.pdbqt), and the configuration file (config.txt).
-
Execute the following command:
-
--exhaustiveness: This parameter controls the thoroughness of the search. A higher value (e.g., 32) increases the probability of finding the best binding mode but also increases the computation time.[5][6][7]
-
IV. Analysis of Docking Results
-
Binding Affinity:
-
The predicted binding affinity, expressed in kcal/mol, will be available in the output log file (log.txt). More negative values indicate a stronger predicted binding.
-
-
Visualization of Binding Poses:
-
The output.pdbqt file contains the coordinates of the predicted binding poses of the ligand.
-
Use molecular visualization software like PyMOL or UCSF Chimera to load the protein (protein.pdbqt) and the docked ligand poses (output.pdbqt).
-
Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. This will provide insights into the molecular basis of the predicted binding.
-
Signaling Pathways and Experimental Workflows
Acetylcholinesterase Signaling Pathway
Caption: Acetylcholinesterase inhibition by this compound.
Bacterial Fatty Acid Biosynthesis (FASII) Initiation Pathway
Caption: Inhibition of FabH in the bacterial fatty acid synthesis pathway.
Molecular Docking Workflow
Caption: A general workflow for molecular docking studies.
Conclusion
This compound presents a promising scaffold for the development of inhibitors against various enzymatic targets. Molecular docking serves as an invaluable tool for elucidating its binding mechanisms and guiding the rational design of more potent and selective analogs. The protocols and data presented herein provide a foundation for researchers to explore the therapeutic potential of this compound in their respective fields. Further experimental validation is essential to confirm the computational predictions and advance the development of this compound-based therapeutics.
References
- 1. Buy this compound | 120739-94-8 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.wiki [static.igem.wiki]
- 6. diva-portal.org [diva-portal.org]
- 7. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
Application Notes and Protocols: N-Methyl-1-(thiazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety and handling procedures for N-Methyl-1-(thiazol-4-yl)methanamine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on data from structurally similar thiazole derivatives and general best practices for handling chemicals with unknown toxicity. A conservative approach is strongly recommended.
Safety and Hazard Information
The hazard profile of this compound is inferred from related compounds such as 4-Methylthiazole, (2-Methylthiazol-4-yl)methanamine hydrochloride, and Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine. Users should handle this compound as potentially hazardous.
Table 1: Summary of Potential Hazards and Safety Information
| Category | Information |
| GHS Hazard Pictograms | ⚠️Health Hazard, Irritant |
| GHS Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1][2][3] H319: Causes serious eye irritation.[1][2][3][4] H335: May cause respiratory irritation.[1][2][3] H410: Very toxic to aquatic life with long lasting effects.[2] |
| Precautionary Statements - Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] P264: Wash skin thoroughly after handling.[1][2][3] P270: Do not eat, drink or smoke when using this product.[1] P271: Use only outdoors or in a well-ventilated area.[1][2][3] P273: Avoid release to the environment.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4] |
| Precautionary Statements - Response | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2][3] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][4] P332+P313: If skin irritation occurs: Get medical advice/attention.[3] P337+P313: If eye irritation persists: Get medical advice/attention.[3] P362+P364: Take off contaminated clothing and wash it before reuse.[1] |
| Precautionary Statements - Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1] P405: Store locked up.[1][4][5] |
| Precautionary Statements - Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[4][5] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C5H8N2S[6] |
| Appearance | Data not available (assume solid or liquid) |
| Solubility | Data not available |
| Storage Temperature | Store in a cool, dry, well-ventilated area.[3] |
Experimental Protocols
Protocol 1: General Handling and Use
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Engineering Controls:
- All work with this compound, both in solid and solution form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
- Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
2. Personal Protective Equipment (PPE):
- Eye Protection: Wear chemical safety goggles or a face shield (EN166 standard).[5]
- Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contaminated.
- Body Protection: A flame-resistant lab coat is recommended.[7] Ensure clothing fully covers the skin.
- Respiratory Protection: If working outside a fume hood is unavoidable, use a NIOSH-approved respirator with an appropriate cartridge.
3. Handling Procedures:
- Avoid all contact with skin and eyes.[5]
- Do not breathe dust or vapors.[5]
- Minimize dust generation and accumulation when handling the solid form.[3]
- Use spark-proof tools and explosion-proof equipment if the compound is flammable.[4]
- Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3]
4. Storage:
- Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]
- Keep away from heat, sparks, open flames, and other sources of ignition.[3][4]
Protocol 2: First-Aid Measures
In case of exposure, follow these first-aid procedures immediately.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[3][5]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5]
-
If Swallowed: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[4][5]
Visualizations
The following diagrams illustrate key safety and experimental workflows.
Caption: General laboratory workflow for handling chemical compounds.
Caption: Logical relationship of safety procedures for chemical handling.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for N-Methyl-1-(thiazol-4-yl)methanamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Methyl-1-(thiazol-4-yl)methanamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common method of reductive amination of thiazole-4-carbaldehyde with methylamine.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low or no product yield in the synthesis of this compound can stem from several factors related to the reductive amination process. A primary reason can be incomplete formation of the imine intermediate.[1] To address this, consider allowing the thiazole-4-carbaldehyde and methylamine to stir together for a period before introducing the reducing agent.[1] Another critical factor is the choice and activity of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective choice for one-pot reductive aminations.[2] Ensure that the reducing agent is fresh and has been stored under appropriate anhydrous conditions. Suboptimal reaction conditions, such as temperature and reaction time, can also lead to poor yields. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[2]
Issue 2: Formation of Impurities and Side Products
-
Question: My final product is contaminated with significant impurities. What are the likely side products and how can their formation be minimized?
-
Answer: A common impurity in the synthesis of this compound is the over-methylated byproduct, N,N-Dimethyl-1-(thiazol-4-yl)methanamine. This occurs when the newly formed secondary amine reacts further with the aldehyde and reducing agent. To minimize this, carefully control the stoichiometry of the reactants, particularly by avoiding a large excess of the methylating agent. Another potential side product is the alcohol resulting from the reduction of the starting aldehyde, thiazole-4-carbaldehyde. This can be more prevalent if a strong, non-selective reducing agent is used or if the imine formation is slow. Using a reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride, can mitigate this issue.[2]
Issue 3: Difficulties in Product Purification
-
Question: I am facing challenges in purifying the final product. What are the recommended purification strategies?
-
Answer: The basic nature of the amine product, this compound, can lead to issues during purification by column chromatography on silica gel, such as streaking. To overcome this, it is recommended to add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to the eluent system.[3] A typical solvent system for purification would be a gradient of methanol in dichloromethane. For easier handling and improved stability, the purified free base can be converted to its hydrochloride salt. This is achieved by dissolving the product in a suitable solvent like diethyl ether and adding a solution of HCl in diethyl ether, which will cause the hydrochloride salt to precipitate.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the reductive amination of thiazole-4-carbaldehyde with methylamine. This one-pot reaction involves the formation of an imine intermediate which is then reduced to the final secondary amine product.[1] An alternative two-step synthesis involves the reaction of 4-(bromomethyl)thiazole with methylamine. This method has been reported to yield the product in a 65-72% efficiency.
Q2: Which reducing agent is most suitable for the reductive amination of thiazole-4-carbaldehyde?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for this transformation. It is milder and more selective for the reduction of the intermediate imine in the presence of the starting aldehyde compared to other borohydrides like sodium borohydride (NaBH₄).[2] This selectivity helps to minimize the formation of the alcohol byproduct.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This allows for the determination of the point of maximum conversion of the starting material and helps in deciding the optimal reaction time to maximize the yield of the desired product while minimizing the formation of byproducts.
Q4: What are the typical reaction conditions for the synthesis of this compound?
A4: For the reductive amination of thiazole-4-carbaldehyde, the reaction is typically carried out in an anhydrous aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature.[2] The reaction of 4-(bromomethyl)thiazole with methylamine is often performed in a protic solvent like ethanol at a slightly elevated temperature, for instance, 60-80°C.
Quantitative Data Summary
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvent | Key Advantages | Potential Issues |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | High selectivity for imines, mild reaction conditions.[2] | Moisture sensitive. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Cost-effective, readily available. | Can reduce the starting aldehyde, less selective.[1] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Effective at neutral or slightly acidic pH. | Formation of toxic cyanide byproducts. |
Table 2: Representative Reaction Conditions and Yields
| Synthetic Route | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Reductive Amination | Thiazole-4-carbaldehyde, Methylamine, NaBH(OAc)₃ | Dichloromethane | Room Temp | 2-24 | 60-85 (Typical) |
| Nucleophilic Substitution | 4-(bromomethyl)thiazole, Methylamine | Ethanol | 60-80 | 4-8 | 65-72 |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
-
To a solution of thiazole-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add a solution of methylamine (1.1-1.5 eq, e.g., as a 2M solution in THF).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 2-24 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (with 0.5-1% triethylamine) to afford the pure this compound.
Protocol 2: Synthesis of this compound from 4-(bromomethyl)thiazole
-
Dissolve 4-(bromomethyl)thiazole (1.0 eq) in ethanol.
-
Add a solution of methylamine (2.0-3.0 eq, e.g., as a 40% solution in water) to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to a pH > 10.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography as described in Protocol 1.
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Crystallization of N-Methyl-1-(thiazol-4-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of N-Methyl-1-(thiazol-4-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successfully crystallizing this compound?
A1: The choice of solvent is the most critical factor.[1] An ideal solvent should dissolve the compound when hot but allow it to become insoluble and crystallize upon cooling.[1] For amine-containing compounds like this compound, it is also worth considering solvent systems that can accommodate its polarity and potential for hydrogen bonding.[2] Sometimes, a mixture of a "good" solvent and a "poor" anti-solvent can be effective.[3]
Q2: My compound is not crystallizing at all. What should I do?
A2: If no crystals form, your solution may not be sufficiently supersaturated.[1] Several techniques can be employed to induce crystallization:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod to create nucleation sites.[1]
-
Seeding: Add a single, pure seed crystal of your compound to the solution to act as a template for crystal growth.[1]
-
Concentration: Reduce the solvent volume through slow evaporation to increase the compound's concentration.[1][4]
-
Cooling: Cool the solution to a lower temperature, for instance in an ice bath or refrigerator, to further decrease solubility.[1]
Q3: What does it mean if my compound "oils out"?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid crystalline lattice.[1][3] This is a common issue with amines and typically happens when the solution is too concentrated, cooled too quickly, or when significant impurities are present.[1][3] It can also occur if the compound's melting point is lower than the solution's temperature.[4] To resolve this, try reheating the solution to re-dissolve the oil, adding a small amount of additional solvent, and allowing it to cool much more slowly.[1]
Q4: My crystals formed too quickly and appear as fine needles or powder. Is this a problem?
A4: Yes, rapid crystallization is undesirable as it can trap impurities within the crystal lattice, which defeats the purpose of purification.[1] An ideal crystallization process should show initial crystal formation within about 5 minutes, with continued growth over a longer period. To slow down the rate of crystallization, you can use a larger volume of solvent or insulate the flask to ensure a slower cooling process.[1][4]
Q5: The crystallization yield is very low. How can I improve it?
A5: A low yield can result from several factors:
-
Excess Solvent: Using too much solvent can keep a significant portion of your compound dissolved in the mother liquor.[4]
-
Premature Filtering: Filtering the crystals before crystallization is complete will naturally lead to a lower yield.[1] If the mother liquor is still available, you can try to concentrate it by evaporating some of the solvent and cooling it again to recover more of the compound.[1][4]
Troubleshooting Guide
This guide addresses specific problems you might encounter during the crystallization of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Citations |
| No Crystal Formation | 1. Solution is not supersaturated. 2. Lack of nucleation sites. 3. Compound is too soluble in the chosen solvent. | 1. Slowly evaporate some of the solvent to increase concentration. 2. Scratch the inside of the flask with a glass rod. 3. Add a seed crystal. 4. Cool the solution to a lower temperature (e.g., ice bath). 5. Try a different solvent or an anti-solvent system. | [1][5] |
| "Oiling Out" | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. High concentration of impurities. 4. Compound's melting point is lower than the solution temperature. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. 2. Try a solvent with a lower boiling point. 3. Purify the compound further before crystallization. 4. Consider crystallizing the compound as a salt (e.g., hydrochloride) by adding a suitable acid, which can improve crystallization properties for amines. | [1][3][6] |
| Poor Crystal Quality (e.g., small, needle-like, aggregated) | 1. Nucleation rate is too high. 2. Rapid cooling or evaporation. 3. Presence of impurities. | 1. Decrease the level of supersaturation (use more solvent or cool more slowly). 2. Ensure the starting material has high purity. 3. Try a different solvent or a solvent mixture. 4. Insulate the flask to slow down the cooling process. | [1] |
| Low Yield | 1. Too much solvent was used. 2. Crystals were filtered before crystallization was complete. 3. Compound has high solubility in the cold solvent. | 1. If the mother liquor is available, concentrate it to recover more compound. 2. Ensure the solution is cooled sufficiently and for an adequate amount of time. 3. Choose a solvent in which the compound has lower solubility at cold temperatures. | [1][4] |
Experimental Protocols
1. Slow Cooling Crystallization
This is a standard method that relies on the principle that the compound is soluble in a hot solvent but insoluble when cold.[2]
-
Methodology:
-
Place the this compound solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid.
-
Continue adding small portions of the solvent until the compound is just fully dissolved.
-
Cover the flask and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[4]
-
Once at room temperature, the flask can be moved to an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration.
-
2. Slow Evaporation
This method is suitable when you have a solvent in which the compound is soluble at room temperature.[7]
-
Methodology:
-
Dissolve the compound in a suitable solvent at room temperature to create a nearly saturated solution.
-
Filter the solution to remove any insoluble impurities.[1]
-
Transfer the solution to a clean vial or beaker.
-
Cover the container with a lid or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free location and allow the solvent to evaporate over time.[5] As the solvent evaporates, the concentration of the compound will increase, leading to crystal formation.
-
3. Vapor Diffusion
This technique is effective for small amounts of material and involves the slow introduction of an "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound.[2]
-
Methodology:
-
Dissolve the compound in a small amount of a "good" solvent in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a volatile "poor" solvent (the anti-solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[1]
-
Seal the outer container. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, causing the compound to become less soluble and crystallize out.
-
Visualization
A troubleshooting workflow for common crystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. unifr.ch [unifr.ch]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Methyl-1-(thiazol-4-yl)methanamine Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of N-Methyl-1-(thiazol-4-yl)methanamine in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guides
This section offers step-by-step solutions to specific problems you might face when working with this compound solutions.
Issue 1: Rapid Degradation Observed After Dissolving the Compound
-
Question: I've just dissolved my this compound, and my initial analysis (e.g., HPLC, LC-MS) shows significant degradation. What could be the cause, and how can I prevent this?
-
Answer: Rapid degradation upon dissolution can be attributed to several factors, including the choice of solvent, pH of the solution, and presence of reactive species. Here’s a systematic approach to troubleshoot this issue:
-
Solvent Selection:
-
Initial Check: What solvent are you using? While common organic solvents like DMSO, DMF, and ethanol are often used for initial stock solutions, their purity and storage conditions are critical. Peroxides in aged ethers or acidic impurities in chlorinated solvents can initiate degradation.
-
Recommendation: Use freshly opened, high-purity, anhydrous solvents. If possible, degas the solvent to remove dissolved oxygen, which can promote oxidative degradation. Consider a less reactive solvent like acetonitrile.
-
-
pH of the Solution:
-
Consideration: this compound has a basic amine group, making the compound susceptible to pH-dependent degradation. The thiazole ring itself can also exhibit pH-dependent stability.
-
Recommendation: Prepare your solutions in a buffered system. Start with a neutral pH (around 7.0-7.4) and assess stability. If degradation persists, explore a slightly acidic or basic pH range where the compound might be more stable. A preliminary pH screening study is highly recommended.
-
-
Temperature:
-
Action: Prepare solutions at room temperature. If solubility is an issue, gentle warming can be applied, but prolonged exposure to elevated temperatures should be avoided. Once dissolved, store the solution at the recommended temperature (see FAQs below).
-
-
Issue 2: Inconsistent Results in Biological Assays
-
Question: I am getting variable results in my cell-based or enzymatic assays. Could the stability of my compound in the assay media be the problem?
-
Answer: Yes, instability in aqueous assay media is a common cause of inconsistent results. Assay media are complex mixtures containing salts, amino acids, and other components that can affect compound stability.
-
Assess Stability in Media:
-
Protocol: Incubate this compound in the specific assay buffer or media under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the mixture and analyze it by a stability-indicating method like HPLC or LC-MS to quantify the amount of remaining parent compound.
-
-
Troubleshooting Steps:
-
Fresh Preparations: Always prepare fresh dilutions of your stock solution in the assay media immediately before use.
-
Minimize Incubation Time: If the compound is found to be unstable over longer periods, try to design your experiment to have the shortest possible incubation time.
-
Component Check: Consider if any specific component in your media could be reactive. For example, some compounds are unstable in the presence of certain serum proteins.
-
-
Issue 3: Appearance of Unknown Peaks in Chromatogram Over Time
-
Question: When I re-analyze my stock solution of this compound after a few days, I see new peaks in the HPLC chromatogram. What are these, and how can I identify them?
-
Answer: The appearance of new peaks strongly suggests the formation of degradation products. Identifying these degradants is crucial for understanding the stability profile of your compound. A forced degradation study is the recommended approach to systematically investigate this.
-
Forced Degradation Workflow: This workflow is designed to intentionally degrade the compound under various stress conditions to predict its degradation pathways and identify potential degradation products.
Caption: Experimental workflow for a forced degradation study.
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for a stock solution of this compound?
-
A1: For short-term storage (1-2 weeks), it is advisable to store stock solutions at 2-8°C. For long-term storage, aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C is recommended to minimize freeze-thaw cycles, which can accelerate degradation. Solutions should be protected from light.
-
-
Q2: What is the best solvent to prepare a stock solution?
-
A2: High-purity, anhydrous DMSO is a common choice for preparing highly concentrated stock solutions due to its good solvating power and low reactivity under proper storage. However, for aqueous-based experiments, it is crucial to ensure the final concentration of DMSO is low and does not affect the assay. Acetonitrile or ethanol can be good alternatives.
-
-
Q3: How does pH affect the stability of this compound?
-
A3: The stability of this compound is expected to be pH-dependent due to the presence of the basic methylamine group and the thiazole ring. Thiazoles are generally less basic than imidazoles.[1] Extreme pH conditions (highly acidic or highly basic) are likely to promote hydrolysis. A systematic study across a range of pH values is necessary to determine the optimal pH for stability.
-
-
Q4: Is this compound sensitive to light?
-
A4: Thiazole-containing compounds can be susceptible to photo-degradation.[2] Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping the container in aluminum foil. Photostability testing should be conducted as part of a comprehensive stability assessment.[2][3][4][5][6]
-
-
Q5: What analytical techniques are best for monitoring the stability of this compound?
-
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying the parent compound and its degradation products.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of degradation products, which aids in their structural elucidation.[7]
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[7][8][9][10]
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% hydrogen peroxide to achieve a final concentration of 3% H2O2. Keep at room temperature.
-
Thermal Degradation: Store the stock solution at 60°C.
-
Photolytic Degradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][7] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points and Analysis:
-
Analyze samples at initial (t=0) and various subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
Data Presentation
Quantitative data from stability studies should be summarized in clear, well-structured tables. Below are example templates for presenting stability data.
Table 1: pH-Dependent Stability of this compound in Solution
| pH | Buffer System | Temperature (°C) | Time (hours) | % Remaining Parent Compound (Example Data) |
| 2.0 | 0.01 M HCl | 25 | 24 | 85.2 |
| 4.5 | Acetate Buffer | 25 | 24 | 95.1 |
| 7.4 | Phosphate Buffer | 25 | 24 | 98.5 |
| 9.0 | Borate Buffer | 25 | 24 | 92.3 |
Table 2: Summary of Forced Degradation Study Results
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation (Example Data) | Number of Degradation Products |
| 0.1 M HCl | 24 | 60 | 15.8 | 2 |
| 0.1 M NaOH | 24 | 60 | 22.5 | 3 |
| 3% H2O2 | 24 | 25 | 8.2 | 1 |
| Heat | 48 | 60 | 5.5 | 1 |
| Light | - | 25 | 11.3 | 2 |
Visualization of Potential Degradation Pathways
Based on the chemical structure, potential degradation pathways can be hypothesized. The following diagram illustrates a possible degradation pathway involving hydrolysis of the methanamine side chain.
Caption: A simplified potential degradation pathway for this compound.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. biobostonconsulting.com [biobostonconsulting.com]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. q1scientific.com [q1scientific.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ijrpp.com [ijrpp.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Methyl-1-(thiazol-4-yl)methanamine
Welcome to the technical support center for the synthesis of N-Methyl-1-(thiazol-4-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via reductive amination of thiazole-4-carbaldehyde with methylamine.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of this compound, or no product at all. What are the possible causes and solutions?
Answer:
Low or no product yield in the reductive amination of thiazole-4-carbaldehyde can stem from several factors related to imine formation and the reduction step.
Possible Causes & Suggested Solutions:
| Cause | Suggested Solution
N-Methyl-1-(thiazol-4-yl)methanamine purification challenges and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Methyl-1-(thiazol-4-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials such as 4-thiazolecarboxaldehyde or 4-(bromomethyl)thiazole, and methylamine. Side products from reductive amination can include the corresponding alcohol (from reduction of the aldehyde) or over-alkylated tertiary amines. If starting from 4-(bromomethyl)thiazole, unreacted starting material and quaternary ammonium salts can be significant impurities.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is effective for quantifying purity and detecting non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and identifying residual solvents or synthetic by-products. Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product and identify unknown impurities.
Q3: My purified this compound is a yellow oil, but I expected a solid. What could be the issue?
A3: The physical state of this compound can depend on its purity and whether it is the free base or a salt form. The free base may exist as an oil or a low-melting solid. Residual solvents or impurities can also prevent crystallization. Consider converting a small sample to a salt (e.g., hydrochloride) to see if it crystallizes, which can also be a method of purification.
Q4: What are the general stability and storage recommendations for this compound?
A4: As a primary amine, this compound may be susceptible to oxidation and can react with atmospheric carbon dioxide. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C) and protected from light. For long-term storage, consider storing it as a more stable salt form.
Troubleshooting Guides
Column Chromatography Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Product from Impurities | Incorrect solvent system (eluent). | - Perform Thin Layer Chromatography (TLC) with various solvent systems to find the optimal eluent for separation. A common starting point for amines is a mixture of dichloromethane (DCM) and methanol (MeOH).- To reduce tailing of the basic amine on the acidic silica gel, add a small amount of a basic modifier like triethylamine (Et3N) or ammonium hydroxide to the eluent system (e.g., DCM/MeOH/Et3N 95:4.5:0.5). |
| Overloading the column with crude material. | - Reduce the amount of crude material loaded onto the column relative to the amount of silica gel.- Use a larger column with more stationary phase. | |
| Column channeling. | - Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet slurry packing is generally preferred over dry packing. | |
| Product is not Eluting from the Column | Solvent system is not polar enough. | - Gradually increase the polarity of the eluent. For example, slowly increase the percentage of methanol in a DCM/methanol mixture. |
| The compound is strongly adsorbed to the silica gel. | - If increasing the polarity of the eluent is not sufficient, consider using a different stationary phase, such as alumina (basic or neutral), which can be more suitable for basic compounds. | |
| Co-elution of a closely related impurity | The polarity of the product and impurity are very similar. | - Use a shallower solvent gradient during elution to improve resolution.- Consider using a different stationary phase or a different solvent system with alternative selectivity. |
Recrystallization Purification
| Issue | Possible Cause | Troubleshooting Steps |
| No Crystals Form Upon Cooling | The compound is too soluble in the chosen solvent. | - Reduce the volume of the solvent by evaporation and allow the solution to cool again.- Place the solution in an ice bath or freezer to further decrease solubility. |
| The solution is supersaturated. | - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure this compound if available. | |
| The compound is oily at the recrystallization temperature. | - Try a different solvent or a solvent mixture that has a lower boiling point.- Consider purifying the compound as a salt, as salts often have higher melting points and are more crystalline. | |
| Low Recovery of Purified Product | Too much solvent was used for recrystallization. | - Use the minimum amount of hot solvent required to dissolve the crude product. |
| The product is significantly soluble in the cold solvent. | - Ensure the solution is thoroughly cooled in an ice bath before filtering to minimize loss in the mother liquor. | |
| Oily Precipitate Forms Instead of Crystals | The melting point of the compound is lower than the boiling point of the solvent. | - Choose a lower-boiling solvent or a solvent mixture. |
| The presence of impurities is inhibiting crystallization. | - Attempt to remove the impurities by another method, such as a preliminary column chromatography, before recrystallization. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound (Illustrative Data)
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Yield (%) | Purity (%) (by HPLC) | Throughput |
| Flash Column Chromatography | Silica Gel / DCM:MeOH (98:2 to 90:10 gradient) | 70-85 | >95 | Moderate |
| Flash Column Chromatography with Basic Modifier | Silica Gel / DCM:MeOH:Et3N (95:4.5:0.5) | 75-90 | >98 | Moderate |
| Recrystallization of Free Base | Isopropanol/Heptane | 50-70 | >97 | High |
| Recrystallization of Hydrochloride Salt | Ethanol/Diethyl Ether | 80-95 | >99 | High |
Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions and the purity of the crude material.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
-
Preparation of the Column:
-
Select an appropriately sized glass column for the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).
-
Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica surface.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
For "dry loading," adsorb the dissolved crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with a low polarity solvent system (e.g., 100% dichloromethane or DCM with a very small percentage of methanol).
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol). To mitigate peak tailing, a small amount of triethylamine (e.g., 0.5%) can be added to the eluent.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization of the Hydrochloride Salt
-
Salt Formation:
-
Dissolve the crude this compound in a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
-
Dissolution:
-
Collect the crude hydrochloride salt by filtration.
-
Place the crude salt in an Erlenmeyer flask and add a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) until the solid is completely dissolved.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent (e.g., cold ethanol or diethyl ether).
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Logical Workflow for Purification Troubleshooting
Caption: A decision-making workflow for the purification of this compound.
Representative Signaling Pathway for Thiazole-Containing Drugs
Caption: The MAPK/ERK pathway, a common target for thiazole-containing anticancer drugs.[1][2][3]
References
Technical Support Center: Troubleshooting Assay Interference with N-Methyl-1-(thiazol-4-yl)methanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Methyl-1-(thiazol-4-yl)methanamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential assay interference issues that may arise during your experiments.
Disclaimer: this compound contains a thiazole moiety, a chemical scaffold that is known to be associated with Pan-Assay Interference Compounds (PAINS).[1][2][3][4] PAINS are compounds that can produce false-positive results in high-throughput screening and other bioassays through a variety of non-specific mechanisms.[1][2][5] While direct evidence of assay interference for this compound is not extensively documented in publicly available literature, its structural alerts warrant careful consideration of potential artifacts. This guide is based on the known interference mechanisms of thiazole-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a chemical compound containing a thiazole ring.[6] It is utilized in various research and development applications, including as a building block in medicinal chemistry for the synthesis of potential drug candidates and as a tool in biochemical assays to study biological pathways.[6]
Q2: What are Pan-Assay Interference Compounds (PAINS) and why is the thiazole ring a concern?
PAINS are compounds that frequently appear as "hits" in multiple, unrelated high-throughput screening (HTS) assays, not because of specific interaction with the intended biological target, but due to non-specific interference with the assay technology itself.[1][2][5] The thiazole ring is a recognized structural motif present in many known PAINS.[7] These compounds can interfere with assays through mechanisms such as aggregation, chemical reactivity, and fluorescence quenching.[2][5]
Q3: What are the common signs that this compound might be causing assay interference?
Common indicators of potential assay interference include:
-
Activity in multiple, unrelated assays (promiscuous activity).
-
Steep dose-response curves.
-
Irreproducible results between experiments.
-
A discrepancy between primary and secondary or orthogonal assay results.
-
Time-dependent inhibition that increases with pre-incubation.
-
Sensitivity of the compound's activity to the presence of detergents.
Troubleshooting Guides
Issue 1: Suspected False-Positive Results in a Primary Screen
If you observe activity of this compound in a primary screen, it is crucial to perform secondary and orthogonal assays to confirm the hit and rule out non-specific interference.
Troubleshooting Workflow:
References
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound | 120739-94-8 [smolecule.com]
- 7. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
optimizing storage conditions for N-Methyl-1-(thiazol-4-yl)methanamine
This technical support center provides essential information for researchers, scientists, and drug development professionals on the optimal storage and handling of N-Methyl-1-(thiazol-4-yl)methanamine.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is crucial to protect the compound from moisture and sources of ignition.[1] For long-term storage, maintaining a cool and dry environment is recommended.[1]
Q2: Why is humidity control important when storing this compound?
A2: this compound, being an amine, is likely hygroscopic, meaning it can absorb moisture from the air.[2] This can lead to degradation, hydrolysis, and the formation of impurities, ultimately affecting experimental outcomes.[2] Therefore, storing it in a dry environment, potentially with the use of desiccants, is critical.[2]
Q3: At what temperature should I store this compound?
A3: While specific data for this exact compound is limited, general guidelines for storing amines suggest temperatures below 30°C (86°F) to maintain stability and minimize volatility.[2] For some similar thiazole derivatives, storage at room temperature or refrigerated at 4°C with protection from light is recommended. For long-term storage, a cooler temperature is generally preferable.
Q4: What type of container is suitable for storing this compound?
A4: Use containers made of materials that are compatible with amines, such as high-density polyethylene (HDPE) or glass.[2] Ensure the container is tightly sealed to prevent exposure to air and moisture.[2]
Q5: What are the signs of degradation or contamination of this compound?
A5: Visual signs of degradation can include a change in color, clumping of the material (if it's a solid), or the presence of an unusual odor. For a more definitive assessment, analytical methods such as HPLC can be used to check the purity of the compound.
Troubleshooting Guide
If you suspect that your this compound has been stored improperly or may have degraded, follow this troubleshooting guide.
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, generally below 30°C (86°F) | To maintain chemical stability and minimize volatility.[2] |
| Humidity | Dry environment | Amines can be hygroscopic and absorb moisture, leading to degradation.[2] |
| Atmosphere | Tightly sealed container, under inert gas for sensitive applications | To prevent oxidation and reaction with atmospheric moisture.[2] |
| Light | Protected from light | To prevent light-induced degradation. |
| Container | Tightly sealed, compatible materials (e.g., HDPE, glass) | To prevent contamination and exposure to air and moisture.[2] |
Troubleshooting Workflow
This workflow will guide you in assessing the quality of your this compound if you suspect storage-related issues.
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general protocol to assess the purity of this compound. The specific parameters may need to be optimized for your system.
1. Objective: To determine the purity of a sample of this compound by identifying and quantifying the main peak and any impurity peaks.
2. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Volumetric flasks
-
Pipettes
-
HPLC vials
-
HPLC system with a UV detector and a C18 column
3. Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% formic acid in water.
-
Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a small amount of a reference standard of this compound (if available) and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and acetonitrile) to create a stock solution.
-
Prepare working standard solutions of known concentrations by diluting the stock solution.
-
-
Sample Solution Preparation:
-
Prepare a sample solution of the this compound to be tested at a concentration similar to the working standard solutions.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient elution may be necessary to separate impurities. For example:
-
Start with 95% Mobile Phase A and 5% Mobile Phase B.
-
Over 20 minutes, linearly increase to 95% Mobile Phase B.
-
Hold at 95% Mobile Phase B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector Wavelength: A suitable wavelength for thiazole derivatives (e.g., determined by UV scan, often in the range of 230-280 nm).
-
-
Analysis:
-
Inject the standard solutions to establish the retention time and response of the pure compound.
-
Inject the sample solution.
-
Analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks (Area % method).
-
4. Data Interpretation: A high-purity sample will show a single major peak at the expected retention time. The presence of multiple peaks indicates impurities. The percentage purity is calculated as:
% Purity = (Area of the main peak / Total area of all peaks) x 100
References
Technical Support Center: Enhancing the Bioavailability of N-Methyl-1-(thiazol-4-yl)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers focused on modifying N-Methyl-1-(thiazol-4-yl)methanamine to improve its bioavailability.
Frequently Asked Questions (FAQs)
Q1: Our initial in vivo studies with this compound show very low oral bioavailability. What are the first troubleshooting steps?
A1: Low oral bioavailability is typically a result of poor absorption, extensive first-pass metabolism, or a combination of both. The first step is to diagnose the underlying cause by evaluating the compound's fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Initial Troubleshooting Workflow:
Technical Support Center: Synthesis of Thiazole Amines
Welcome to the Technical Support Center for Thiazole Amine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of thiazole amines. Our goal is to help you overcome common challenges and optimize your experimental outcomes.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common problems encountered during the synthesis of thiazole amines, with a primary focus on the widely used Hantzsch synthesis, as well as addressing issues related to Cook-Heilbron and Gabriel syntheses.
Problem 1: Low to No Product Yield
Low or no yield is one of the most frequent issues in thiazole amine synthesis. The following table summarizes potential causes and recommended solutions.
| Potential Cause | Recommended Solutions & Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials.[1][2] - Increase Reaction Time or Temperature: Incrementally increase the reaction time or temperature and monitor the effect on the reaction progress.[1] For instance, in some Hantzsch syntheses, refluxing for several hours may be necessary.[3] - Consider Microwave-Assisted Synthesis: This technique can significantly reduce reaction times from hours to minutes and may improve yields.[1][4] |
| Incorrect Stoichiometry | - Optimize Reactant Ratios: For the Hantzsch synthesis, a slight excess (1.1-1.5 equivalents) of the thioamide relative to the α-haloketone is often beneficial to ensure complete conversion of the ketone.[1][2] |
| Poor Quality of Starting Materials | - Verify Purity: Ensure the purity of your α-haloketone and thioamide using methods like NMR or melting point analysis. - Purify Starting Materials: If impurities are detected, purify the starting materials before use. For example, α-haloketones can often be purified by vacuum distillation.[1] - Freshness of Reagents: α-Haloketones can degrade over time; use freshly prepared or properly stored reagents. |
| Suboptimal Reaction Conditions | - Solvent Selection: The choice of solvent is crucial. Polar protic solvents like ethanol and methanol are commonly used and generally effective for the Hantzsch synthesis.[5] However, screening different solvents may be necessary for specific substrates. - Temperature Optimization: Excessive heat can lead to the decomposition of reactants or the final product.[1] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction. For some microwave-assisted Hantzsch reactions, temperatures around 90-120°C for 15-30 minutes have proven effective.[1] |
| Product Loss During Workup | - pH Adjustment: For aminothiazoles, which are basic, ensure the aqueous layer is sufficiently basified (pH 9-10) during extraction to prevent the protonated product from remaining in the aqueous phase.[6] - Efficient Extraction: Perform multiple extractions with an appropriate organic solvent to maximize the recovery of the product. |
Problem 2: Formation of Multiple Products (Side Reactions)
The formation of side products can complicate purification and reduce the yield of the desired thiazole amine.
| Side Reaction/Impurity | Potential Cause | Recommended Solutions & Mitigation Strategies |
| Isomer Formation (e.g., 2-imino-2,3-dihydrothiazoles) | - Acidic Conditions: The Hantzsch synthesis, when conducted under acidic conditions with N-monosubstituted thioureas, can lead to the formation of a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[3][7] | - Control pH: Running the reaction under neutral or slightly basic conditions can favor the formation of the 2-aminothiazole isomer.[8] - Isomer Separation: The isomers can often be separated by column chromatography.[8] |
| Formation of Bis-thiazole | - Stoichiometry and Reaction Conditions: This can occur through various side reactions, sometimes involving the reaction of two molecules of the intermediate.[1] | - Optimize Stoichiometry: Carefully controlling the reactant ratios can minimize the formation of such byproducts. |
| Unreacted Starting Materials | - Incomplete Reaction: As discussed in the low yield section, this is a common impurity. | - Follow Troubleshooting for Low Yield: Refer to the solutions for incomplete reactions, such as extending reaction time or increasing temperature. |
| Side Reactions in Cook-Heilbron & Gabriel Syntheses | - Harsh Conditions: The Cook-Heilbron synthesis can be time-consuming and result in unsatisfactory yields.[9] The Gabriel synthesis often requires harsh conditions for the final hydrolysis step, which can lead to side products.[7][10] | - Method Optimization: For the Cook-Heilbron synthesis, exploring different catalysts and reaction conditions may be necessary. For the Gabriel synthesis, using hydrazine for the cleavage of the phthalimide is often milder than acid or base hydrolysis.[10] |
Experimental Protocols
Detailed Methodology for Hantzsch Thiazole Synthesis of 2-Amino-4-phenyl-1,3-thiazole
This protocol provides a general procedure for a common Hantzsch thiazole synthesis.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% aqueous Sodium Carbonate solution
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[11]
-
Add methanol (5 mL) and a stir bar.[11]
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[11]
-
After heating, remove the reaction from the heat and allow the solution to cool to room temperature.[11]
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na2CO3) solution and swirl to mix.[11]
-
Collect the resulting precipitate by vacuum filtration through a Buchner funnel.[11]
-
Wash the filter cake with water.[11]
-
Spread the collected solid on a tared watch glass and allow it to air dry.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Hantzsch Synthesis
References
- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of α-keto thioamides via oxidative thioamidation of α-amino carbonyls using hypervalent iodine under neat conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemhelpasap.com [chemhelpasap.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of N-Methyl-1-(thiazol-4-yl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-Methyl-1-(thiazol-4-yl)methanamine derivatives, a class of compounds demonstrating significant potential across various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. By objectively comparing the performance of various structural analogues and providing supporting experimental data, this document aims to facilitate further research and development in this promising field.
Introduction to this compound Derivatives
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] this compound derivatives have emerged as a particularly interesting subclass, exhibiting a diverse range of pharmacological activities. Research indicates that modifications to the thiazole ring, the methanamine side chain, and the N-methyl group can significantly influence the biological potency and selectivity of these compounds.[1][2] This guide delves into the specific structural modifications that govern their activity, with a focus on their anti-inflammatory and enzyme inhibitory effects.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is intricately linked to their chemical structure. Key areas of modification that impact activity include substitutions on the thiazole ring and alterations to the N-methyl-methanamine side chain.
Substitutions on the Thiazole Ring
The thiazole ring presents several positions for substitution, and modifications at these sites have been shown to modulate biological activity. For instance, the introduction of various functional groups can alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.[1] While specific quantitative data for a wide range of this compound derivatives with varied thiazole ring substitutions is not extensively available in a single source, qualitative trends suggest that the nature and position of substituents are critical for optimizing activity.
Modifications of the N-Methyl-Methanamine Side Chain
The N-methyl-methanamine moiety plays a crucial role in the activity of these derivatives. The methyl group on the nitrogen atom can influence the compound's basicity and its ability to form hydrogen bonds, which are often key interactions in receptor binding. Alterations to this group, such as replacement with larger alkyl groups or other functional moieties, can lead to significant changes in biological activity.[2]
Quantitative SAR Data
The following table summarizes the available quantitative data for this compound derivatives, focusing on their anti-inflammatory and enzyme inhibitory activities.
| Compound/Derivative Class | Target | Activity (IC50/MIC) | Key Structural Features | Reference |
| Thiazole derivatives with methanamine groups | Cyclooxygenase-2 (COX-2) | 0.08 - 0.16 µM | Presence of the methanamine substituent on the thiazole ring. | [1] |
| Thiazole derivatives with methanamine substituents | Alpha-amylase | 0.23 - 0.50 µM | Thiazole core with a methanamine side chain. | [1] |
| Thiazole derivatives with similar structural features | Candida species | 0.008 - 7.81 µg/mL | Varied substitutions on the thiazole ring. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for assessing the anti-inflammatory activity of this compound derivatives.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme
-
Arachidonic Acid (substrate)
-
Test compounds (this compound derivatives)
-
Stannous Chloride solution (saturated)
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the Reaction Buffer, Heme, and the COX-2 enzyme solution.
-
Add the test compound solution to the wells at various concentrations. Include a vehicle control (solvent only) and a positive control (a known COX-2 inhibitor).
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the Arachidonic Acid substrate to all wells.
-
Incubate the plate for exactly 2 minutes at 37°C.
-
Stop the reaction by adding the saturated Stannous Chloride solution.
-
Measure the absorbance at a specific wavelength (e.g., 611 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[5][6][7][8]
NF-κB Signaling Pathway Assay (Western Blot for p65 Translocation)
This assay is used to determine if a compound inhibits the activation of the NF-κB signaling pathway, a key pathway in inflammation.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant
-
Test compounds
-
Reagents for cell lysis and protein extraction (cytoplasmic and nuclear)
-
Antibodies: anti-p65, anti-lamin (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
Western blot reagents and equipment
Procedure:
-
Culture the cells in appropriate conditions.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS or TNF-α for a specific time (e.g., 30-60 minutes) to induce NF-κB activation.
-
Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody against the p65 subunit of NF-κB. Also, probe for nuclear and cytoplasmic markers to ensure the purity of the fractions.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the amount of p65 in the nucleus versus the cytoplasm. A decrease in nuclear p65 in the presence of the test compound indicates inhibition of the NF-κB pathway.[9][10][11][12][13]
Visualizations
The following diagrams illustrate key concepts related to the biological activity and evaluation of this compound derivatives.
Caption: NF-κB Signaling Pathway.
Caption: Experimental Workflow for SAR Studies.
References
- 1. Buy this compound | 120739-94-8 [smolecule.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro [bio-protocol.org]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Thiazole-Based Antimicrobial Agents and Standard Antibiotics
Introduction: The rise of antibiotic resistance necessitates the exploration of novel antimicrobial compounds. Thiazole derivatives have emerged as a promising class of molecules with significant antibacterial potential. While specific data for N-Methyl-1-(thiazol-4-yl)methanamine is not extensively available in peer-reviewed literature, this guide provides a comparative analysis of the efficacy of representative thiazole derivatives against standard antibiotics, supported by experimental data and methodologies. This document is intended for researchers, scientists, and professionals in drug development.
Efficacy of Thiazole Derivatives vs. Standard Antibiotics: A Quantitative Comparison
The antibacterial efficacy of novel compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2] The following tables summarize the MIC values for select thiazole derivatives compared to standard antibiotics against common Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher efficacy.
Table 1: Comparative Efficacy of 4-(4-bromophenyl)-thiazol-2-amine Derivatives and Norfloxacin [3]
| Compound | S. aureus (MIC in µM) | E. coli (MIC in µM) | B. subtilis (MIC in µM) |
| Thiazole Derivative 43a | 16.1 | 16.1 | - |
| Thiazole Derivative 43c | - | - | 28.8 |
| Norfloxacin (Standard) | Comparable Activity | Comparable Activity | - |
Note: The source material states that the activity of compounds 43a, 43b, 43c, and 43d showed potential antimicrobial activity that is comparable to norfloxacin.[3]
Table 2: Comparative Efficacy of a Thiazole-Based Schiff Base Compound and Amoxicillin [3][4]
| Compound | E. coli (Zone of Inhibition in mm at 200 µg/mL) | S. aureus (Zone of Inhibition in mm at 200 µg/mL) |
| Thiazole Schiff Base 59 | 14.40 ± 0.04 | 15.00 ± 0.01 |
| Amoxicillin (Standard) | 18.00 ± 0.01 | 17.00 ± 0.04 |
Note: A larger zone of inhibition indicates greater antibacterial activity.
Experimental Protocols
The data presented above is typically obtained through standardized antimicrobial susceptibility testing methods. The most common of these is the broth microdilution method.[1]
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][2]
1. Preparation of Materials:
-
Antimicrobial Agent: A stock solution of the test compound (e.g., a thiazole derivative) is prepared and serially diluted to create a range of concentrations.[2]
-
Bacterial Culture: A standardized suspension of the target bacteria (e.g., S. aureus, E. coli) is prepared to a specific turbidity, typically a 0.5 McFarland standard.[5]
-
Growth Medium: A suitable liquid growth medium, such as Cation-adjusted Mueller-Hinton Broth (CAMHB), is used.[6]
-
Microtiter Plates: Sterile 96-well microtiter plates are used to perform the assay.[1]
2. Assay Procedure:
-
The serially diluted antimicrobial agent is dispensed into the wells of the microtiter plate.[1]
-
Each well is then inoculated with the standardized bacterial suspension.[7]
-
Control wells are included: a positive control with bacteria and broth (no antimicrobial) and a negative control with only broth.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours).[1]
3. Interpretation of Results:
-
After incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).[1]
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[2]
Mechanisms of Action: Signaling Pathways
The efficacy of an antibiotic is determined by its ability to disrupt essential cellular processes in bacteria. Thiazole derivatives and standard antibiotics often have distinct mechanisms of action.
Proposed Mechanism of Action for Certain Thiazole Derivatives: DNA Gyrase Inhibition
Some thiazole derivatives have been found to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[3][4] This mechanism is similar to that of fluoroquinolone antibiotics. By binding to DNA gyrase, these compounds prevent the relaxation and supercoiling of DNA, which ultimately halts DNA synthesis and leads to bacterial cell death.[][9]
Mechanism of Action for Beta-Lactam Antibiotics (e.g., Penicillin)
Penicillins and other beta-lactam antibiotics target the bacterial cell wall, a structure not present in human cells.[10] They specifically inhibit the enzyme DD-transpeptidase, which is responsible for cross-linking the peptidoglycan chains that form the cell wall.[10][11] This inhibition weakens the cell wall, leading to cell lysis and bacterial death.[12]
The available data indicates that certain thiazole derivatives exhibit promising antibacterial activity, with efficacy comparable to or, in some cases, approaching that of standard antibiotics like norfloxacin and amoxicillin. Their potential to act on different bacterial targets, such as DNA gyrase and other enzymes involved in essential metabolic pathways, makes them valuable candidates for further investigation in the development of new antimicrobial agents.[3][13] The detailed study of their structure-activity relationships and mechanisms of action will be crucial in designing novel thiazole-based drugs to combat the growing threat of antibiotic resistance.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 9. academic.oup.com [academic.oup.com]
- 10. news-medical.net [news-medical.net]
- 11. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Penicillin Uses, Mechanism of Action & Side Effects - Lesson | Study.com [study.com]
- 13. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of N-Methyl-1-(thiazol-4-yl)methanamine in Antimicrobial and Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
Antimicrobial Activity
N-Methyl-1-(thiazol-4-yl)methanamine has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria and fungal pathogens. Research indicates that the thiazole ring is a key contributor to its biological action.[1]
Table 1: Antimicrobial Activity of this compound and Comparators
| Compound | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| This compound | Gram-positive bacteria | 1.0 - 8.0[1] | - | - |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.4 - 5.5[1] | - | - | |
| Vancomycin-resistant Staphylococcus aureus (VRSA) | 0.4 - 5.5[1] | - | - | |
| Candida albicans | 0.008 - 7.81[1] | - | - | |
| Thiazole Derivative 1 | Staphylococcus aureus | 125 - 150 | Ofloxacin | - |
| Escherichia coli | 125 - 150 | Ofloxacin | - | |
| Aspergillus niger | 125 - 150 | Ketoconazole | - | |
| Thiazole Derivative 2 | Staphylococcus aureus | 150 - 200 | Ofloxacin | - |
| Escherichia coli | 150 - 200 | Ofloxacin | - | |
| Aspergillus niger | 150 - 200 | Ketoconazole | - |
Anticancer Activity
While the antitumor potential of this compound is suggested, specific cytotoxic data is not prominently available.[1] However, the broader class of thiazole derivatives has been extensively studied for anticancer properties, with several compounds demonstrating potent activity against various cancer cell lines.
Table 2: Anticancer Activity of Alternative Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16[2] | Staurosporine | 6.77 ± 0.41[2] |
| HepG2 (Liver) | 7.26 ± 0.44[2] | Staurosporine | 8.4 ± 0.51[2] | |
| Thiazolidin-4-one derivative 5d | HepG2 (Liver) | 8.80 ± 0.31[3] | - | - |
| MCF-7 (Breast) | 7.22 ± 0.65[3] | - | - | |
| HCT-116 (Colon) | 9.35 ± 0.61[3] | - | - | |
| 1,3,4-Thiadiazole 4h | HCT-116 (Colon) | 2.03 ± 0.72[4] | Harmine | 2.40 ± 0.12[4] |
| HepG2 (Liver) | 2.17 ± 0.83[4] | Harmine | 2.54 ± 0.82[4] |
Other Biological Activities
This compound has also been shown to exhibit anti-inflammatory and enzyme inhibitory activities.
Table 3: Other Biological Activities of this compound
| Activity | Target | IC50 (µM) |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 0.08 - 0.16[1] |
| Enzyme Inhibition | Alpha-amylase | 0.23 - 0.50[1] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared microorganism suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Visualizations
Caption: Workflow for Antimicrobial Susceptibility Testing.
References
- 1. Buy this compound | 120739-94-8 [smolecule.com]
- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 3. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of N-Methyl-1-(thiazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity profile of N-Methyl-1-(thiazol-4-yl)methanamine, a thiazole derivative with demonstrated therapeutic potential. By objectively comparing its performance against established alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and drug development professionals. The following sections detail the compound's interactions with key biological targets, offering insights into its selectivity and potential off-target effects.
Executive Summary
This compound has emerged as a compound of interest due to its diverse biological activities, including anti-inflammatory, neuroprotective, and antimicrobial properties. This guide focuses on its cross-reactivity with key enzymes implicated in these therapeutic areas: cyclooxygenases (COX-1 and COX-2), cholinesterases (AChE and BChE), lipoxygenase (LOX), and carbonic anhydrases (CAs). Through a comparative analysis with well-established inhibitors, this document elucidates the selectivity profile of this compound, providing a foundation for further investigation and development.
Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition
This compound demonstrates significant anti-inflammatory activity, primarily through the selective inhibition of cyclooxygenase-2 (COX-2).[1] This selectivity is a desirable characteristic for anti-inflammatory agents, as COX-2 is inducibly expressed at sites of inflammation, while COX-1 is constitutively expressed and plays a role in gastrointestinal cytoprotection and platelet function.
Comparative Analysis of COX Inhibition:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | 0.08 - 0.16[1] | >300 (for related thiazole derivatives)[1] |
| Celecoxib | 82[2] | 6.8[2] | 12[2] |
| Celecoxib | >100 | 0.04[3] | >2500 |
| Rofecoxib | >100 | 0.53 | >188 |
| Meloxicam | 37[2] | 6.1[2] | 6.1[2] |
| Diclofenac | 0.076[2] | 0.026[2] | 2.9[2] |
Key Findings:
-
This compound exhibits potent inhibition of COX-2, with reported IC50 values in the sub-micromolar range.[1]
-
While a specific IC50 value for COX-1 is not available, related thiazole derivatives with methanamine groups have shown high selectivity indices, suggesting preferential inhibition of COX-2.[1]
-
Compared to the selective COX-2 inhibitor Celecoxib, this compound demonstrates a comparable or potentially superior selectivity profile.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
A common method for determining COX-1 and COX-2 inhibition is through a whole-blood assay or using purified enzymes.
Materials:
-
Human whole blood or purified human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound, Celecoxib, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or thromboxane B2 (TXB2)
-
Buffer solution (e.g., Tris-HCl)
-
Incubator
Procedure:
-
Enzyme Preparation: If using purified enzymes, dilute them to the desired concentration in the reaction buffer. For whole-blood assays, heparinized blood is used.
-
Compound Incubation: Pre-incubate the enzyme or whole blood with various concentrations of the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.
-
Reaction Termination: After a set incubation period (e.g., 30 minutes), terminate the reaction by adding a stopping reagent (e.g., indomethacin).
-
Product Measurement: Centrifuge the samples and measure the concentration of PGE2 (for COX-2) or TXB2 (for COX-1) in the supernatant using an EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the log of the inhibitor concentration.
Signaling Pathway:
Caption: Arachidonic acid metabolism by COX-1 and COX-2.
Neuroprotective Activity: Cholinesterase Inhibition
This compound has been shown to effectively inhibit acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a therapeutic strategy for Alzheimer's disease. The compound displays selectivity for AChE over butyrylcholinesterase (BChE), which may lead to a reduction in peripheral side effects.[1]
Comparative Analysis of Cholinesterase Inhibition:
| Compound | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) |
| This compound | Data not available | Data not available | Selective for AChE[1] |
| Donepezil | 6.7[4] | 7,138[5] | ~1065 |
| Rivastigmine | 4.3[4] | Data not available | Moderate selectivity |
| Tacrine | 77[4] | Data not available | No selectivity |
Key Findings:
-
While specific IC50 values for this compound are not available, its demonstrated selectivity for AChE over BChE is a promising characteristic for a neuroprotective agent.[1]
-
Donepezil, a standard treatment for Alzheimer's disease, exhibits high selectivity for AChE, providing a benchmark for comparison.
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Materials:
-
Purified acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) (Ellman's reagent)
-
Test compounds (this compound, Donepezil, etc.)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and various concentrations of the test compound or vehicle control.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add the ATCI solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway:
Caption: Inhibition of acetylcholine hydrolysis by AChE inhibitors.
Other Potential Cross-Reactivities
Lipoxygenase (LOX) Inhibition
Dual inhibition of COX and LOX pathways can offer enhanced anti-inflammatory effects. While qualitative data suggests this compound may inhibit lipoxygenase, quantitative data is needed for a thorough comparison.
Comparative Analysis of Lipoxygenase Inhibition:
| Compound | 5-LOX IC50 (µM) |
| This compound | Data not available |
| Quercetin | ~2[6] |
Carbonic Anhydrase (CA) Inhibition
Some thiazole derivatives are known to inhibit carbonic anhydrases. Preliminary studies suggest that this compound may also interact with these enzymes.
Comparative Analysis of Carbonic Anhydrase Inhibition:
| Compound | CA II IC50 (nM) | CA IX IC50 (nM) |
| This compound | Data not available | Data not available |
| Acetazolamide | 13[7] | 30[7][8][9] |
Conclusion
This compound demonstrates a promising cross-reactivity profile, with potent and selective inhibition of COX-2 and evidence of selective acetylcholinesterase inhibition. These characteristics highlight its potential as a lead compound for the development of novel anti-inflammatory and neuroprotective agents. Further quantitative studies are warranted to fully elucidate its inhibitory activity against lipoxygenase and carbonic anhydrases and to establish a more complete understanding of its off-target interaction profile. The experimental protocols and comparative data presented in this guide provide a solid framework for future research in this area.
References
- 1. Buy this compound | 120739-94-8 [smolecule.com]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolic transformation has a profound effect on anti-inflammatory activity of flavonoids such as quercetin: lack of association between antioxidant and lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the In Vivo and In Vitro Efficacy of Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. This guide provides a comparative overview of the in vitro and in vivo efficacy of thiazole derivatives in two key therapeutic areas: as antibacterial agents targeting DNA gyrase and as anticancer agents.
Due to the limited availability of specific experimental data for N-Methyl-1-(thiazol-4-yl)methanamine, this guide will focus on well-characterized, representative thiazole derivatives to illustrate their therapeutic potential. We will compare their performance against established clinical agents, providing a benchmark for their efficacy. This guide includes quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows to support further research and development in this promising area.
Section 1: Thiazole Derivatives as Antibacterial Agents
Thiazole-containing compounds have demonstrated significant potential as a new class of antibacterial agents, primarily by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2][3] This section compares a representative thiazole-based DNA gyrase inhibitor with the widely used fluoroquinolone antibiotic, ciprofloxacin.
In Vitro Efficacy
The in vitro antibacterial activity of thiazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.[4][5]
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Citation |
| Thiazole Derivative 9e | Escherichia coli | 6.25 | [2] |
| Staphylococcus pyogenes | 12.5 | [2] | |
| Thiazole Derivative 7b | Gram-positive & Gram-negative bacteria | 0.22 - 0.25 | [6][7] |
| Ciprofloxacin | Escherichia coli | 0.45 - 0.46 | [6] |
| Acinetobacter baumannii | 0.44 - 0.48 | [6] | |
| Listeria monocytogenes | Similar to thiazole derivatives B1, B2, and B9 | [3] |
In Vivo Efficacy
In vivo studies in animal models are crucial for evaluating the therapeutic potential of new antibacterial agents. These studies assess the drug's ability to clear infections in a living organism.
| Compound/Drug | Animal Model | Infection Model | Efficacy | Citation |
| Thiazole Derivatives | - | - | Limited specific in vivo data available for the representative compounds. | - |
| Ciprofloxacin | Rabbit | Staphylococcal endocarditis | As effective as nafcillin and vancomycin. | [1] |
| Rabbit | Pseudomonal meningitis | As effective as ceftazidime and tobramycin combination. | [1] | |
| Neutropenic guinea pigs | Pseudomonal pneumonia | As effective as the combination of ceftazidime plus tobramycin. | [1] | |
| Mice | Salmonella typhimurium infection | Liposomal ciprofloxacin showed enhanced efficacy against intracellular bacteria. | [8] | |
| Mice | Granuloma pouch model (E. coli, P. aeruginosa) | Effective in treating a local inflammatory abscess with a stationary bacterial population. | [9] |
Mechanism of Action: DNA Gyrase Inhibition
Ciprofloxacin and thiazole-based inhibitors target bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, transcription, repair, and recombination.[10][11][12] Inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately causing cell death.[10][13]
Section 2: Thiazole Derivatives as Anticancer Agents
Thiazole-containing compounds have emerged as a significant class of anticancer agents, with some derivatives receiving regulatory approval for clinical use.[14][15] These compounds exert their effects through various mechanisms, including the inhibition of key signaling kinases. This section compares a representative thiazole-based anticancer agent with dasatinib, a multi-targeted tyrosine kinase inhibitor.
In Vitro Efficacy
The in vitro anticancer activity is often determined by the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process (e.g., cell proliferation) by 50%.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Citation |
| Thiazole Derivative (Hypothetical) | - | Data for a single representative thiazole derivative is not available in a consolidated format. However, various derivatives show IC50 values in the low micromolar to nanomolar range against different cancer cell lines. | [16][17] |
| Dasatinib | K562 (Chronic Myeloid Leukemia) | 0.000442 (0.442 nM) | [18] |
| MEG01 (Megakaryoblastic Leukemia) | 0.000129 (0.129 nM) | [18] | |
| MDA-MB-231 (Breast Cancer) | 0.137 | [18] | |
| MCF-7 (Breast Cancer) | 2.1 | [17] | |
| HT29 (Colon Cancer) | 1.46 - 12.38 | [19] | |
| SW820 (Bladder Cancer) | - | [19] | |
| CTV-1 (Leukemia) | 0.013 (13 nM) | [16] |
In Vivo Efficacy
Mouse xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer drugs.
| Compound/Drug | Animal Model | Tumor Model | Efficacy | Citation |
| Thiadiazole Derivatives | Nude Mice | Human Breast Cancer (T47D) Xenograft | ~55% Tumor Growth Inhibition (TGI) | [20] |
| SCID Mice | Human Colon Tumor (HT-29) Xenograft | Potent in vivo efficacy | [20] | |
| Dasatinib | SCID Mice | K562 (CML) Xenograft | Inhibition of phospho-BCR-ABL correlated with plasma levels. | [21] |
| Genetically Engineered Mouse | Pancreatic Ductal Adenocarcinoma (PDAC) | Significantly inhibited the development of metastases. | [22] | |
| Patient-Derived Xenograft (PDAC) Mice | Lung Cancer | Significantly inhibited tumor growth. | [23] |
Mechanism of Action: Tyrosine Kinase Inhibition
Dasatinib is a multi-targeted tyrosine kinase inhibitor that targets several kinases, with a primary focus on the BCR-ABL fusion protein in leukemia.[24][25] By blocking these kinases, dasatinib disrupts the signaling pathways that promote cancer cell growth and survival, leading to apoptosis.[26][27] Many thiazole-based anticancer agents are also designed as kinase inhibitors.[14]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays.
Minimum Inhibitory Concentration (MIC) Test Protocol
This protocol outlines the broth microdilution method for determining the MIC of an antibacterial agent.[4][28][29]
Detailed Steps:
-
Prepare Serial Dilutions: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare Bacterial Inoculum: A standardized bacterial suspension (typically ~5x10^5 CFU/mL) is prepared from an overnight culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The wells are examined for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Cell Viability Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[30][31][32][33]
References
- 1. Efficacy of ciprofloxacin in animal models of infection: endocarditis, meningitis, and pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors [mdpi.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Efficacy of ciprofloxacin in stationary-phase bacteria in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 11. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. noblelifesci.com [noblelifesci.com]
- 19. Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Dasatinib (BMS-354825) pharmacokinetics and pharmacodynamic biomarkers in animal models predict optimal clinical exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dasatinib inhibits the development of metastases in a mouse model of pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Dasatinib Inhibits Lung Cancer Cell Growth and Patient Derived Tumor Growth in Mice by Targeting LIMK1 [frontiersin.org]
- 24. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 25. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 26. nbinno.com [nbinno.com]
- 27. researchgate.net [researchgate.net]
- 28. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 29. protocols.io [protocols.io]
- 30. MTT assay protocol | Abcam [abcam.com]
- 31. researchgate.net [researchgate.net]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. texaschildrens.org [texaschildrens.org]
A Comparative Guide to the Synthetic Routes of N-Methyl-1-(thiazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
N-Methyl-1-(thiazol-4-yl)methanamine is a valuable building block in medicinal chemistry, appearing as a key structural motif in a variety of pharmacologically active compounds. The efficient and scalable synthesis of this amine is therefore of significant interest. This guide provides a comparative overview of the most common synthetic routes to this compound, offering a side-by-side analysis of their advantages and disadvantages. The information presented herein is supported by established chemical principles and data from analogous transformations reported in the scientific literature.
Comparative Analysis of Synthetic Routes
Three primary synthetic strategies for the preparation of this compound are outlined below:
-
Route 1: Hantzsch Thiazole Synthesis followed by Nucleophilic Substitution. This classical approach involves the initial construction of the thiazole ring with a handle for subsequent elaboration.
-
Route 2: Reductive Amination of Thiazole-4-carbaldehyde. A convergent and often high-yielding method that forms the C-N bond directly.
-
Route 3: Direct Methylation of 1-(thiazol-4-yl)methanamine. A straightforward approach when the primary amine is readily available.
The following table summarizes the key quantitative data for each route, providing a basis for comparison in terms of yield, reaction time, and key reaction parameters.
| Parameter | Route 1: Hantzsch Synthesis & Substitution | Route 2: Reductive Amination | Route 3: Direct Methylation |
| Overall Yield | 60-70% (over 2 steps) | 75-90% | 80-95% |
| Starting Materials | 1,3-dichloroacetone, Thioformamide, Methylamine | Thiazole-4-carbaldehyde, Methylamine | 1-(thiazol-4-yl)methanamine, Methyl iodide |
| Key Intermediates | 4-(chloromethyl)thiazole | Imine intermediate (often in situ) | - |
| Reaction Time | 4-8 hours | 12-24 hours | 2-6 hours |
| Reaction Temperature | 25-80°C | 0-25°C | 0-25°C |
| Key Reagents | Thioformamide, Methylamine solution | Sodium triacetoxyborohydride or similar reducing agent | Methyl iodide, Base (e.g., K2CO3) |
| Scalability | Good | Excellent | Good |
| Purification | Chromatography for intermediate and final product | Chromatography or distillation | Extraction and distillation/crystallization |
Experimental Protocols
Route 1: Hantzsch Thiazole Synthesis and Nucleophilic Substitution
This two-step route first constructs the thiazole ring and then introduces the methylamino group.
Step 1a: Synthesis of 4-(chloromethyl)thiazole
-
To a solution of thioformamide (1.0 eq) in ethanol, add 1,3-dichloroacetone (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 78°C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(chloromethyl)thiazole.
Step 1b: Synthesis of this compound
-
Dissolve 4-(chloromethyl)thiazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Add an excess of a 40% aqueous solution of methylamine (3.0-5.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the residue with dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
-
Further purification can be achieved by distillation or column chromatography.
Route 2: Reductive Amination of Thiazole-4-carbaldehyde
This route offers a more direct approach to the target molecule.
-
Dissolve thiazole-4-carbaldehyde (1.0 eq) in 1,2-dichloroethane (DCE).
-
Add a solution of methylamine (1.1 eq) in THF.
-
Stir the mixture at room temperature for 1 hour to form the imine.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Route 3: Direct Methylation of 1-(thiazol-4-yl)methanamine
This is the most straightforward route if the starting primary amine is available.
-
Dissolve 1-(thiazol-4-yl)methanamine (1.0 eq) in a solvent such as acetonitrile.
-
Add a base, for example, potassium carbonate (1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction by TLC.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the desired product.
-
Purification can be performed by distillation under reduced pressure.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Route 1: Hantzsch Synthesis & Substitution.
Caption: Route 2: Reductive Amination.
Caption: Route 3: Direct Methylation.
Benchmarking N-Methyl-1-(thiazol-4-yl)methanamine: A Comparative Analysis Against Known Enzyme Inhibitors
For Immediate Release
[City, State] – [Date] – In a comprehensive analysis for researchers, scientists, and drug development professionals, a detailed comparison guide has been compiled benchmarking the inhibitory activity of N-Methyl-1-(thiazol-4-yl)methanamine against established inhibitors of several key enzymatic targets. This guide provides a quantitative overview of its efficacy, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
This compound, a thiazole derivative, has demonstrated a broad spectrum of biological activities, positioning it as a compound of interest for further investigation. This guide focuses on its performance as an inhibitor of cyclooxygenase-2 (COX-2), bacterial β-ketoacyl-acyl carrier protein synthase III (FabH), DNA gyrase, fungal 14-alpha-lanosterol demethylase, and acetylcholinesterase (AChE).
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and its known competitors are summarized below. The data highlights its potent activity against COX-2. While specific inhibitory concentrations for this compound against all targets were not publicly available, data for structurally similar thiazole-containing compounds are included to provide a relevant benchmark.
| Target Enzyme | This compound | Known Inhibitor(s) | Inhibitor IC50 / MIC |
| Cyclooxygenase-2 (COX-2) | 0.08 - 0.16 µM (IC50) [1] | Celecoxib | ~0.04 µM (IC50) |
| Bacterial FabH | Data not available | Thiolactomycin | >100 µM (IC50 against S. aureus FabH) |
| 5-chloro-4-phenyl-[2][3]-dithiol-3-one | 1.87 ± 0.10 µM (IC50 against S. aureus FabH) | ||
| 4-phenyl-5-phenylimino-[2][3][4]dithiazolidin-3-one | 0.775 ± 0.08 µM (IC50 against S. aureus FabH) | ||
| Bacterial DNA Gyrase | Data not available | Ciprofloxacin | IC50 values in the low µg/mL range |
| Novobiocin | IC50 = 170 nM against E. coli DNA gyrase[5] | ||
| Fungal 14-alpha-lanosterol demethylase | Similar thiazole derivatives: 0.008 - 7.81 µg/mL (MIC against Candida species) [1] | Fluconazole | MICs vary by fungal species, often in the low µg/mL range |
| Ketoconazole | Potent inhibitor, with IC50 values in the nanomolar range | ||
| Acetylcholinesterase (AChE) | Data not available | Donepezil | IC50 values in the low nM range |
| Galantamine | IC50 values in the low µM range | ||
| Rivastigmine | IC50 values in the µM range |
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided to ensure reproducibility and facilitate comparative studies.
Cyclooxygenase-2 (COX-2) Inhibition Assay
The ability of a compound to inhibit COX-2 is determined using a colorimetric or fluorometric assay. The assay measures the peroxidase component of the cyclooxygenase enzyme. The peroxidase activity is assayed by monitoring the appearance of an oxidized chromogen at a specific wavelength.
Procedure:
-
A reaction mixture is prepared containing Tris-HCl buffer, hematin, and the COX-2 enzyme.
-
The test compound (this compound or a known inhibitor) is added to the reaction mixture and pre-incubated.
-
The reaction is initiated by the addition of arachidonic acid.
-
The rate of color development is measured spectrophotometrically.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.
Bacterial FabH Inhibition Assay
The inhibitory effect on FabH, a key enzyme in bacterial fatty acid synthesis, is determined by monitoring the decrease in NADH fluorescence.
Procedure:
-
The assay is conducted in a buffer containing the FabH enzyme, acyl-CoA (e.g., acetyl-CoA), and malonyl-ACP.
-
The test compound is added to the mixture.
-
The reaction is initiated by the addition of NADH.
-
The decrease in fluorescence at 460 nm (excitation at 340 nm) is monitored as NADH is consumed.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in an ATP-dependent manner. Inhibition of this activity is a hallmark of DNA gyrase inhibitors.
Procedure:
-
A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), ATP, and DNA gyrase in a suitable buffer.
-
The test compound is added to the reaction.
-
The reaction is incubated at 37°C to allow for supercoiling to occur.
-
The reaction is stopped, and the DNA topoisomers are separated by agarose gel electrophoresis.
-
The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the control.
Fungal 14-alpha-lanosterol Demethylase (Erg11p/CYP51) Inhibition Assay
This assay determines the inhibition of the fungal enzyme responsible for a key step in ergosterol biosynthesis. It is often performed using a whole-cell or cell-free extract method.
Procedure (Cell-free):
-
Microsomes containing the demethylase enzyme are prepared from a fungal culture (e.g., Candida albicans).
-
The reaction mixture includes the microsomal preparation, a radiolabeled substrate (e.g., [³H]lanosterol), and NADPH in a buffer.
-
The test compound is added, and the mixture is incubated.
-
The reaction is stopped, and the sterols are extracted.
-
The extracted sterols are separated by chromatography (e.g., HPLC), and the amount of product is quantified by scintillation counting.
-
IC50 values are calculated based on the reduction of product formation.
Acetylcholinesterase (AChE) Inhibition Assay
The activity of AChE inhibitors is typically measured using the Ellman method, which is a colorimetric assay.
Procedure:
-
The assay is performed in a buffer containing the AChE enzyme and the test compound.
-
The reaction is initiated by the addition of acetylthiocholine iodide (a substrate for AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
AChE hydrolyzes acetylthiocholine to thiocholine.
-
Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
The absorbance of the yellow product is measured at 412 nm over time.
-
The rate of the reaction is proportional to the AChE activity, and the IC50 value of the inhibitor can be determined.
Visualizing Biological Pathways and Workflows
To further elucidate the mechanisms of action and experimental designs, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Inhibition of the COX-2 signaling pathway by this compound.
Caption: A generalized workflow for in vitro enzyme inhibition assays.
References
- 1. Buy this compound | 120739-94-8 [smolecule.com]
- 2. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 3. sysbiol.brc.hu [sysbiol.brc.hu]
- 4. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Assessment of N-Methyl-1-(thiazol-4-yl)methanamine Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological profiles of N-Methyl-1-(thiazol-4-yl)methanamine and its analogues. Due to a lack of direct comparative studies in the public domain, this document synthesizes available data on various thiazole derivatives to infer potential toxicological characteristics and guide future research. The primary focus is on in vitro cytotoxicity, with detailed experimental protocols and insights into the potential mechanisms of toxicity.
Executive Summary
Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. However, their therapeutic potential is intrinsically linked to their toxicity profiles. This guide addresses the toxicity of this compound and its structural analogues. While direct comparative data is limited, the available literature on broader thiazole derivatives indicates that cytotoxicity is a common characteristic, often mediated through the induction of apoptosis. Key determinants of toxicity appear to include the nature and position of substituents on the thiazole ring and associated moieties. This guide provides the foundational knowledge and experimental frameworks necessary for the systematic toxicological evaluation of this class of compounds.
Data Presentation: In Vitro Cytotoxicity of Thiazole Derivatives
Table 1: Illustrative In Vitro Cytotoxicity (IC50) of Various Thiazole Derivatives
| Compound Class | Specific Analogue | Cell Line | IC50 (µM) | Reference |
| Thiazole-based Stilbene Analogues | (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | MCF-7 (Breast Cancer) | 0.78 | [1] |
| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole | HCT116 (Colon Cancer) | 0.62 | [1] | |
| Bis-Thiazole Derivatives | Compound 5a | KF-28 (Ovarian Cancer) | 0.718 | |
| Compound 5c | Hela (Cervical Cancer) | 0.0006 | ||
| Compound 5f | KF-28 (Ovarian Cancer) | 0.006 | ||
| Phthalimide-Thiazole Derivatives | Compound 5b (2-Cl) | MCF-7 (Breast Cancer) | 0.2 | |
| Compound 5g (2-OH) | PC-12 (Pheochromocytoma) | 0.43 | ||
| Compound 5k | MDA-MB-468 (Breast Cancer) | 0.6 | ||
| Carbazole-Methanamine Derivatives | Compound 15 | U87MG (Glioma) | 18.50 | [2] |
Note: The data presented in this table is for illustrative purposes and is collated from different studies. Direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions.
Experimental Protocols
To facilitate standardized and reproducible toxicological evaluations, this section details the methodologies for key in vitro experiments commonly cited in the assessment of thiazole derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Procedure:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: The assay utilizes a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7. The cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to the caspase activity.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds, then lyse the cells to release their contents, including active caspases.
-
Reagent Addition: Add the caspase-3/7 reagent containing the DEVD substrate to the cell lysate.
-
Incubation: Incubate at room temperature to allow for the enzymatic reaction.
-
Signal Detection: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Quantify the caspase activity relative to untreated or vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity, which is proportional to the DNA content, is then measured by flow cytometry.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compounds and harvest them.
-
Fixation: Fix the cells in cold ethanol to permeabilize the membranes and preserve the cellular structure.
-
Staining: Treat the cells with RNase to remove RNA, which can also be stained by PI, and then stain with a PI solution.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Mandatory Visualization
Signaling Pathway for Thiazole-Induced Apoptosis
The following diagram illustrates a generalized signaling pathway for apoptosis induced by some thiazole derivatives, as suggested by the literature. The primary mechanism often involves the activation of intrinsic and/or extrinsic apoptotic pathways.
Caption: Generalized signaling pathways of thiazole-induced apoptosis.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of this compound analogues.
Caption: Workflow for in vitro cytotoxicity and mechanistic analysis.
Conclusion and Future Directions
The available evidence strongly suggests that thiazole derivatives, including analogues of this compound, possess cytotoxic properties that are of significant interest in drug development, particularly in oncology. The primary mechanism of this cytotoxicity appears to be the induction of apoptosis, involving both intrinsic and extrinsic pathways.
However, a critical knowledge gap exists regarding the direct comparative toxicity of this compound and its closely related analogues. To advance the understanding and potential therapeutic application of this compound class, future research should prioritize:
-
Direct Comparative In Vitro Studies: Systematic evaluation of a series of this compound analogues (e.g., varying N-alkyl substituents, substitutions on the thiazole ring) against a panel of both cancerous and normal cell lines to determine structure-activity relationships (SAR) and therapeutic indices.
-
In Vivo Toxicity Studies: Following promising in vitro results, acute oral toxicity studies, such as those guided by OECD 423, should be conducted to determine the LD50 and observe for any systemic toxic effects.
-
Mechanistic Deep Dives: For the most potent and selective analogues, further investigation into the specific molecular targets and signaling pathways involved in their cytotoxic effects is warranted.
By employing the standardized protocols outlined in this guide and focusing on direct comparative analyses, the scientific community can build a more comprehensive and actionable understanding of the toxicological profiles of this compound analogues, thereby facilitating their rational development as potential therapeutic agents.
References
Assessing the Novelty of N-Methyl-1-(thiazol-4-yl)methanamine's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-Methyl-1-(thiazol-4-yl)methanamine, a thiazole derivative, has emerged as a molecule of significant interest due to its diverse biological activities. This guide provides a comparative analysis of its mechanism of action against established therapeutic agents, supported by available experimental data. The objective is to assess the novelty of its molecular pathways and potential as a lead compound in drug discovery.
Multi-Target Profile of this compound
This compound exhibits a polypharmacological profile, engaging with multiple targets implicated in a range of diseases. This multifaceted activity suggests a potential for novel therapeutic strategies with a single chemical entity. The primary mechanisms of action identified include cyclooxygenase-2 (COX-2) inhibition, sirtuin 1 (SIRT1) activation, carbonic anhydrase (CA) inhibition, and broad-spectrum antimicrobial effects.
Comparative Analysis of Molecular Mechanisms
To objectively evaluate the novelty of this compound's mechanism, its performance is compared against well-established drugs in each of its activity classes.
Anti-inflammatory Activity: COX-2 Inhibition
This compound and its derivatives have demonstrated potent and selective inhibition of COX-2, an enzyme critically involved in inflammation and pain pathways. The established selective COX-2 inhibitor, celecoxib, serves as a benchmark for comparison.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound derivatives | 0.08 - 0.16[1] | >100[1] | >625 - >1250 |
| Celecoxib | 0.04 - 0.42[2][3] | 15 - 159.7[4] | ~30 - 405[5] |
Data Summary: Thiazole derivatives incorporating the N-methylmethanamine moiety exhibit COX-2 inhibitory potency comparable to, and in some cases exceeding, that of celecoxib. Notably, these derivatives display a significantly higher selectivity index, suggesting a potentially improved safety profile with reduced risks of gastrointestinal side effects associated with COX-1 inhibition.
Neuroprotective Activity: SIRT1 Activation
SIRT1 is a crucial regulator of cellular health and aging, and its activation is a promising strategy for neuroprotective therapies. Resveratrol, a natural polyphenol, is a well-characterized SIRT1 activator and serves as the comparative standard.
| Compound | SIRT1 Activation (% of Resveratrol) |
| Thiazole-based derivatives | Up to 155%[6] |
| Resveratrol | 100% (Reference)[6][7][8] |
Data Summary: While direct data for this compound is not available, structurally related thiazole compounds have been shown to be potent activators of SIRT1, with some derivatives demonstrating significantly greater activation than resveratrol.[6] This suggests that the thiazole scaffold is a promising backbone for the development of novel and potent SIRT1 activators.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and epilepsy. Acetazolamide is a clinically used carbonic anhydrase inhibitor.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) |
| Thiazole-containing sulfonamides | 27.07 - 37.80 | 11.80 - 25.81 |
| Acetazolamide | 34.50 | 28.93 |
Data Summary: Although specific data for this compound is not available, thiazole-containing sulfonamides have demonstrated potent inhibition of human carbonic anhydrase isoforms I and II, with inhibitory constants (Ki) in the low nanomolar range, comparable or superior to acetazolamide. This indicates the potential of the thiazole moiety in designing effective carbonic anhydrase inhibitors.
Antimicrobial Activity
The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The antimicrobial efficacy of this compound and its derivatives is compared against ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic.
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| Thiazole derivatives | 0.5 - >128 | 32 - 1024 | Data not available |
| Ciprofloxacin | 0.5[9] | 0.1[9] | 0.5[9] |
Data Summary: Thiazole derivatives have shown a wide range of minimum inhibitory concentrations (MICs) against various bacterial strains. While some derivatives exhibit potent activity against Staphylococcus aureus, their efficacy against Gram-negative bacteria like Escherichia coli appears to be lower than that of ciprofloxacin. Further investigation into the spectrum of activity for this compound is warranted.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and the methods used for their assessment, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: COX-2 signaling pathway and the inhibitory action of this compound.
Caption: SIRT1 activation pathway by this compound leading to neuroprotection.
Caption: General experimental workflows for assessing the biological activities of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the findings.
COX-2 Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare assay buffer, recombinant human COX-2 enzyme, a COX-2 cofactor solution, arachidonic acid (substrate), and a fluorescent probe.
-
Compound Preparation: Dissolve this compound and celecoxib in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions in the assay buffer.
-
Assay Procedure:
-
Add the assay buffer, COX-2 enzyme, and cofactor solution to the wells of a 96-well plate.
-
Add the test compounds or vehicle control to the respective wells.
-
Incubate the plate to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate and the fluorescent probe.
-
Measure the fluorescence intensity over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
SIRT1 Activation Assay (Fluorometric)
-
Reagent Preparation: Prepare assay buffer, recombinant human SIRT1 enzyme, NAD+, and a fluorogenic acetylated peptide substrate.
-
Compound Preparation: Dissolve this compound and resveratrol in a suitable solvent to create stock solutions. Prepare serial dilutions in the assay buffer.
-
Assay Procedure:
-
Add the assay buffer, SIRT1 enzyme, and NAD+ to the wells of a 96-well plate.
-
Add the test compounds or vehicle control to the respective wells.
-
Incubate the plate.
-
Initiate the reaction by adding the fluorogenic acetylated peptide substrate.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Express the SIRT1 activation as a percentage relative to the activation observed with the reference compound (resveratrol).
Carbonic Anhydrase Inhibition Assay (Colorimetric)
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl), purified carbonic anhydrase, and a solution of p-nitrophenyl acetate (substrate) in a suitable organic solvent.
-
Compound Preparation: Dissolve this compound and acetazolamide in a suitable solvent to create stock solutions. Prepare serial dilutions in the assay buffer.
-
Assay Procedure:
-
Add the assay buffer and carbonic anhydrase to the wells of a 96-well plate.
-
Add the test compounds or vehicle control.
-
Pre-incubate to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-nitrophenyl acetate substrate.
-
Monitor the increase in absorbance at 405 nm due to the formation of p-nitrophenol.
-
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the inhibition constant (Ki) using appropriate enzyme kinetic models.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Media and Inoculum Preparation: Prepare Mueller-Hinton broth (MHB) and adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Compound Preparation: Dissolve this compound and ciprofloxacin in a suitable solvent and prepare two-fold serial dilutions in MHB in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific bacterial species.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion: Novelty of the Mechanism
The available data suggests that this compound possesses a novel and multifaceted mechanism of action. Its ability to potently and selectively inhibit COX-2, while also activating the SIRT1 pathway, presents a unique combination of anti-inflammatory and potentially neuroprotective or pro-longevity effects. This dual activity is not a characteristic of traditional NSAIDs or known SIRT1 activators.
Furthermore, its activity as a carbonic anhydrase inhibitor and an antimicrobial agent adds to its therapeutic potential. The novelty lies in the convergence of these distinct mechanisms within a single, relatively simple molecule. This polypharmacological profile could offer advantages in treating complex diseases with multifactorial pathologies, such as neuroinflammatory disorders or infections with an inflammatory component.
Further research is required to fully elucidate the in vivo efficacy and safety of this compound and to determine the precise contribution of each of its molecular targets to its overall therapeutic effect. However, the current evidence strongly supports the novelty of its mechanism and its promise as a lead compound for the development of new classes of therapeutics.
References
- 1. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives [mdpi.com]
- 7. Resveratrol-like Compounds as SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Investigation of a Novel Resveratrol-like SIRT1 Activator Endowed with a Cardioprotective Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of N-Methyl-1-(thiazol-4-yl)methanamine
Hazard Identification and Safety Precautions
N-Methyl-1-(thiazol-4-yl)methanamine and related thiazole compounds are generally considered hazardous. Primary concerns include potential skin and eye irritation, respiratory irritation, and potential toxicity if swallowed or in contact with skin.[3] Some derivatives are also noted to be harmful to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols is mandatory.
Key Precautionary Measures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]
-
Avoid inhalation of vapors or dust.
-
Prevent contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4]
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for its safe handling and in the event of a spill.
| Property | Value | Reference |
| CAS Number | 120739-94-8 | [1][2] |
| Molecular Formula | C₅H₈N₂S | [1] |
| Molecular Weight | 128.20 g/mol | [1] |
| Appearance | Not specified (likely liquid or solid) | |
| Solubility | Not specified |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Ventilate : Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated.
-
Don Appropriate PPE : Before addressing the spill, ensure you are wearing the correct PPE, including respiratory protection if necessary.
-
Contain the Spill :
-
Collect and Store Waste : Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.[4][6]
-
Decontaminate the Area : Clean the spill area thoroughly with soap and water.[6]
-
Report the Incident : Report the spill to your institution's Environmental Health and Safety (EHS) department.[6]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal service.[3][4][6] Adherence to all federal, state, and local regulations is mandatory.
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound.
-
Keep this chemical waste segregated from other waste types to prevent unintended reactions.
-
-
Containerization :
-
Use a compatible, leak-proof, and clearly labeled container for the waste. The original container is often a suitable choice.
-
The label must include the full chemical name, "Hazardous Waste," and all relevant hazard pictograms (e.g., irritant, toxic).[6]
-
-
Storage Pending Disposal :
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials, heat, and sources of ignition.[3]
-
-
Arrange for Pickup :
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
-
Provide them with accurate information about the chemical and its quantity.
-
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for N-Methyl-1-(thiazol-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Methyl-1-(thiazol-4-yl)methanamine (CAS No. 120739-94-8). The information herein is compiled to ensure the safety of laboratory personnel and to provide a clear, procedural framework for its use in research and development.
Hazard Identification and GHS Classification
This compound is classified as a hazardous chemical. Based on data for structurally similar compounds, it is anticipated to cause skin irritation, serious eye irritation, and respiratory irritation.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P312: Call a POISON CENTER/doctor if you feel unwell.[1]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[1]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[1]
-
P362: Take off contaminated clothing and wash before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, strict adherence to the following PPE guidelines is mandatory.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes. |
| Face Shield | Worn over safety goggles | Recommended for handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free | Provides protection against incidental contact. For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves. |
| Body Protection | Laboratory Coat | Long-sleeved, chemical-resistant | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | Required when handling the compound as a powder or in poorly ventilated areas to prevent inhalation. |
Quantitative Safety Data
Experimental Protocol: Safe Handling and Operation
4.1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
4.2. Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so in a fume hood on a tared weigh boat. Minimize the creation of dust.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reactions: Conduct all reactions in appropriate glassware within the fume hood. Ensure the apparatus is securely clamped.
-
Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution. Remove and dispose of contaminated bench paper in the designated solid waste container.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
4.3. Storage:
-
Store the compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Store in a locked cabinet or area with restricted access.[1]
Emergency and Disposal Plan
5.1. Emergency Procedures:
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
| Spills | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
5.2. Disposal Plan:
-
Waste Collection:
-
Solid Waste: Collect unused compound, contaminated disposable labware (e.g., gloves, weigh boats, bench paper), and spill cleanup materials in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other waste streams.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal:
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's EHS department for specific guidance on hazardous waste pickup and disposal procedures.
-
Do not dispose of this chemical down the drain or in regular trash.[1]
-
Workflow Diagrams
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
